Product packaging for MK-8745(Cat. No.:)

MK-8745

Cat. No.: B1683908
M. Wt: 431.9 g/mol
InChI Key: YCRFPWKUUNKNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MK-8745 is an Aurora A kinase inhibitor (IC50 = 0.6 nM) that is selective for Aurora A over Aurora B kinase (IC50 = 280 nM). It induces cell cycle arrest at the G2/M phase in non-Hodgkin lymphoma cells when used at a concentration of 1 μM. This compound (5 μM) induces apoptosis and polyploidy in p53-positive and -negative HCT116 colon cancer cells, respectively. It also induces apoptosis in sarcoma, melanoma, and pancreatic cancer cell lines in a p53-dependent manner when used at a concentration of 5 μM.>This compound is a novel Aurora-A specific inhibitor. MK8745 induced apoptotic cell death in a p53-dependent manner when tested in vitro in cell lines of multiple lineages. Exposure of p53 wild-type cells to MK8745 resulted in the induction of p53 phosphorylation (ser15) and an increase in p53 protein expression. p53-dependent apoptosis by MK8745 was further confirmed in HCT 116 p53(-/-) cells transfected with wild-type p53. (source: Cell Cycle. 2012 Feb 15; 11:807-17. )

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19ClFN5OS B1683908 MK-8745

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRFPWKUUNKNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MK-8745: A Potent and Selective Aurora A Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical data on MK-8745, a highly selective small-molecule inhibitor of Aurora A kinase. The document details its molecular mechanism of action in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Core Mechanism of Action

This compound exerts its anticancer effects by potently and selectively inhibiting Aurora A kinase, a key regulator of mitotic progression.[1] The functional consequence of Aurora A inhibition by this compound is cell-context dependent, primarily dictated by the p53 tumor suppressor status of the cancer cells.

  • In p53 wild-type cancer cells: Inhibition of Aurora A by this compound leads to a mitotic delay followed by apoptosis.[2] This apoptotic response is characterized by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP).[2]

  • In p53 mutant or null cancer cells: Treatment with this compound results in a prolonged mitotic arrest, ultimately leading to endoreduplication and the formation of polyploid cells.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

TargetIC50 (nM)Selectivity (over Aurora B)Reference
Aurora A0.6>450-fold
Aurora B280-

Table 2: Cellular Activity of this compound in Non-Hodgkin Lymphoma (NHL) Cell Lines

Cell Linep53 StatusEffect of this compound (1 µM)Reference
Granta 519MutantG2/M arrest, apoptosis[3]
Jeko1Not StatedG2/M arrest, apoptosis[3]
JVM2Not StatedG2/M arrest, apoptosis[3]
Z138CNot StatedG2/M arrest, apoptosis[3]
AkataNot StatedG2/M arrest, apoptosis[3]

Signaling Pathways

The inhibitory action of this compound on Aurora A kinase perturbs a network of signaling pathways crucial for cell cycle control and survival. The following diagram illustrates the central role of Aurora A and the downstream consequences of its inhibition by this compound.

MK8745_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Mechanism cluster_downstream_p53wt p53 Wild-Type Cells cluster_downstream_p53mut p53 Mutant/Null Cells cluster_substrates Downstream Substrates PI3K_Akt_mTOR PI3K/Akt/mTOR AuroraA Aurora A Kinase PI3K_Akt_mTOR->AuroraA activates Ras_MEK_ERK Ras/MEK/ERK Ras_MEK_ERK->AuroraA activates Wnt_beta_catenin Wnt/β-catenin Wnt_beta_catenin->AuroraA activates MK8745 This compound MK8745->AuroraA inhibits p53_activation p53 Activation AuroraA->p53_activation leads to (in p53 wt) Mitotic_Arrest Prolonged Mitotic Arrest AuroraA->Mitotic_Arrest leads to (in p53 mut) PLK1 p-PLK1 (S137)↓ AuroraA->PLK1 phosphorylates TPX2 TPX2↓ AuroraA->TPX2 stabilizes Eg5 Eg5↓ AuroraA->Eg5 regulates TACC3 TACC3↓ AuroraA->TACC3 regulates Apoptosis Apoptosis p53_activation->Apoptosis PARP_cleavage PARP Cleavage Apoptosis->PARP_cleavage Endoreduplication Endoreduplication & Polyploidy Mitotic_Arrest->Endoreduplication

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Aurora A Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on Aurora A kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Reagents: - Purified Aurora A Kinase - Biotinylated PLK1 peptide (substrate) - ATP - Kinase Buffer - this compound (test compound) - Control inhibitor (e.g., AZD1152) Incubation Incubate kinase, substrate, ATP, and test/control compound (e.g., 30°C for 30 min) Reagents->Incubation Quench Stop reaction (e.g., add EDTA) Incubation->Quench Detection_Method Detect phosphorylation of PLK1 (e.g., Western Blot with anti-p-PLK1 antibody) Quench->Detection_Method

Caption: Experimental workflow for the in vitro kinase assay.

Protocol:

  • Reaction Setup: In a microplate, combine purified Aurora A kinase, biotinylated PLK1 peptide substrate, and varying concentrations of this compound (or control compounds) in a kinase reaction buffer.

  • Initiation: Start the reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: The level of substrate phosphorylation is quantified. For a Western blot-based detection, the reaction products are resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for phosphorylated PLK1.

Cell Cycle Analysis by Flow Cytometry

This method is employed to assess the effect of this compound on cell cycle distribution.

Cell_Cycle_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Culture cancer cells Treatment Treat cells with this compound (or vehicle control) for a specified time Cell_Culture->Treatment Harvest Harvest cells by trypsinization Treatment->Harvest Fixation Fix cells in cold 70% ethanol Harvest->Fixation Staining_Step Stain cells with Propidium Iodide (PI) and RNase A Fixation->Staining_Step Flow_Cytometry Acquire data on a flow cytometer Staining_Step->Flow_Cytometry Data_Analysis Analyze DNA content histograms to quantify G1, S, and G2/M populations Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis.

Protocol:

  • Cell Treatment: Plate cancer cells and treat with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count.

  • Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

  • Data Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis (PARP Cleavage)

This technique is used to detect the cleavage of PARP, a hallmark of apoptosis.

Western_Blot_Workflow cluster_lysate_prep Lysate Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Treat cells with this compound Lysis Lyse cells in RIPA buffer with protease inhibitors Cell_Treatment->Lysis Quantification Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Block membrane with BSA or milk Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-PARP) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using ECL substrate Secondary_Ab->Detection

Caption: Experimental workflow for Western blot analysis.

Protocol:

  • Protein Extraction: Following treatment with this compound, cells are lysed in a suitable buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are loaded and separated by size on a polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that specifically recognizes both full-length PARP (~116 kDa) and its cleaved fragment (~89 kDa).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The signal is visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the image on an imaging system. The presence of the 89 kDa band indicates apoptosis.

Clinical Development

Conclusion

This compound is a potent and highly selective inhibitor of Aurora A kinase with a clear mechanism of action that is dependent on the p53 status of cancer cells. Its ability to induce apoptosis in p53 wild-type tumors and mitotic catastrophe in p53-deficient tumors makes it a promising candidate for further development. The preclinical data strongly support its continued investigation in relevant cancer models and eventual translation to the clinical setting. The expression of Aurora A activators, such as TPX2, may serve as a potential biomarker to select patient populations most likely to respond to this compound therapy.[3][4]

References

MK-8745: A Deep Dive into a Selective Aurora A Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Its high selectivity for Aurora A over Aurora B kinase makes it a valuable tool for dissecting the specific roles of Aurora A in cell division and a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its effects by inhibiting the catalytic activity of Aurora A kinase. This inhibition leads to a cascade of cellular events, primarily impacting mitotic progression. The cellular response to this compound is largely dependent on the p53 tumor suppressor status of the cell.

  • In p53 wild-type cells: Inhibition of Aurora A by this compound leads to a G2/M cell cycle arrest, followed by the induction of apoptosis.[1] This apoptotic response is characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[2]

  • In p53 mutant or null cells: In the absence of functional p53, cells treated with this compound are unable to efficiently undergo apoptosis. Instead, they often undergo endoreduplication, leading to the formation of polyploid cells.[2]

The sensitivity of cancer cell lines to this compound has also been linked to the expression levels of the Aurora A activator, TPX2 (targeting protein for Xenopus kinesin-like protein 2). High levels of TPX2 have been correlated with increased sensitivity to this compound in non-Hodgkin lymphoma cell lines, suggesting TPX2 as a potential biomarker for patient stratification.[3]

Signaling Pathway

The Aurora A kinase signaling pathway plays a crucial role in regulating multiple aspects of mitosis. This compound disrupts this pathway by directly inhibiting Aurora A.

AuroraA_Pathway cluster_activation Aurora A Activation cluster_downstream Downstream Effects TPX2 TPX2 p_AuroraA Aurora A (active) TPX2->p_AuroraA Allosteric Activation TACC3 TACC3 p_AuroraA->TACC3 Phosphorylation Eg5 Eg5 p_AuroraA->Eg5 Phosphorylation p53 p53 p_AuroraA->p53 Phosphorylation (Ser315) CellCycleArrest G2/M Arrest p_AuroraA->CellCycleArrest AuroraA Aurora A (inactive) AuroraA->p_AuroraA Autophosphorylation (Thr288) MK8745 This compound MK8745->p_AuroraA MDM2 MDM2 p53->MDM2 Inhibition p_p53 p-p53 (Ser315) p_p53->MDM2 Enhanced Degradation Apoptosis Apoptosis Polyploidy Polyploidy CellCycleArrest->Apoptosis p53 wild-type CellCycleArrest->Polyploidy p53 mutant/null

Figure 1: Simplified Aurora A signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Ki (nM)Selectivity (fold) vs. Aurora B
Aurora A0.6[1]0.41>450[1]
Aurora B280[2]66.8-

Table 2: Cellular Activity of this compound in Selected Cell Lines

Cell Linep53 StatusPhenotype
HCT116Wild-typeApoptosis[2]
HCT116 p53-/-NullPolyploidy[2]
Non-Hodgkin Lymphoma (various)MixedG2/M arrest, apoptosis/polyploidy[3]

Note: Specific IC50 values for cell proliferation vary depending on the cell line and assay conditions and are therefore not listed in this summary table.

Table 3: In Vivo Data (Preclinical Models)

ParameterValueSpeciesModel
Pharmacokinetics
CmaxData not publicly available
T1/2Data not publicly available
AUCData not publicly available
Pharmacodynamics
Tumor Growth InhibitionSignificant inhibition reported[4]MouseXenograft models[4]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

In Vitro Aurora A Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of this compound against Aurora A kinase.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant Aurora A - Kinase Buffer - ATP - Substrate (e.g., PLK1 peptide) - this compound serial dilutions start->prep_reagents add_components Add to microplate: 1. Kinase Buffer 2. Aurora A enzyme 3. This compound or vehicle (DMSO) prep_reagents->add_components pre_incubate Pre-incubate for 10-15 min at room temperature add_components->pre_incubate initiate_reaction Initiate reaction by adding ATP and substrate mixture pre_incubate->initiate_reaction incubate Incubate for 30-60 min at 30°C initiate_reaction->incubate terminate_reaction Terminate reaction (e.g., add stop solution) incubate->terminate_reaction detect_signal Detect signal (e.g., luminescence, fluorescence, or radioactivity) terminate_reaction->detect_signal analyze_data Analyze data: - Plot % inhibition vs. [this compound] - Calculate IC50 value detect_signal->analyze_data end End analyze_data->end

Figure 2: Workflow for a typical in vitro kinase assay to evaluate this compound.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Aurora A substrate (e.g., biotinylated PLK1 peptide)

  • This compound

  • DMSO (vehicle control)

  • Microplate (e.g., 96-well or 384-well)

  • Detection reagent (dependent on assay format, e.g., ADP-Glo™)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, add the kinase assay buffer, recombinant Aurora A kinase, and either this compound dilution or DMSO vehicle.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction according to the assay kit manufacturer's instructions (e.g., by adding a stop solution).

  • Add the detection reagent and measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or similar)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the overnight culture medium and add the medium containing the this compound dilutions or DMSO vehicle to the respective wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell proliferation reagent to each well according to the manufacturer's protocol.

  • Incubate as required by the assay.

  • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Calculate the percent viability for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis

This protocol describes the detection of key protein markers to elucidate the mechanism of action of this compound.

Western_Blot_Workflow start Start cell_treatment Treat cells with this compound for desired time points start->cell_treatment lysis Lyse cells and quantify protein concentration cell_treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-Aurora A, anti-PARP, anti-p53, anti-actin) blocking->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibodies wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detection Detect signal using chemiluminescence wash2->detection imaging Image the blot detection->imaging end End imaging->end

Figure 3: General workflow for Western blot analysis following this compound treatment.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-cleaved PARP, anti-p53, and a loading control like anti-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates from cells treated with this compound at various concentrations and time points.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

Conclusion

This compound is a powerful and selective tool for studying the biological functions of Aurora A kinase. Its distinct cellular effects, dependent on p53 status, provide a clear mechanistic rationale for its potential as a targeted anticancer agent. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working with this and other Aurora kinase inhibitors. Further investigation into the in vivo pharmacokinetics and pharmacodynamics of this compound will be crucial for its clinical translation.

References

The Role of MK-8745 in Inducing G2/M Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: MK-8745 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic entry.[1][2][3] Treatment of cancer cell lines with this compound leads to a robust G2/M cell cycle arrest, characterized by an accumulation of tetraploid (4N DNA content) nuclei.[4][5] This arrest is a direct consequence of the inhibition of Aurora A's functions in centrosome maturation and spindle formation, which in turn activates the G2/M checkpoint. The ultimate cellular fate following this arrest is critically dependent on the p53 tumor suppressor status. In p53 wild-type cells, this compound induces apoptosis, whereas in p53-deficient or mutant cells, the prolonged arrest leads to mitotic slippage, endoreduplication, and polyploidy.[4] This technical guide provides an in-depth overview of the mechanism of action, p53-dependent outcomes, quantitative data, and key experimental protocols for studying the effects of this compound.

Introduction: Targeting the G2/M Transition in Cancer

The G2/M checkpoint is a critical surveillance mechanism that prevents cells with damaged DNA from entering mitosis, thereby safeguarding genomic integrity. Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them highly reliant on the G2/M checkpoint for DNA repair before cell division. This dependency presents a therapeutic window for selectively targeting cancer cells.

Aurora A kinase is a serine/threonine kinase that plays a pivotal role in orchestrating the entry into mitosis. Its functions include centrosome maturation, spindle assembly, and the activation of the CDK1/Cyclin B1 complex. Overexpression of Aurora A is common in many human cancers and is associated with genomic instability and tumorigenesis. This compound has been identified as a highly potent and selective inhibitor of Aurora A kinase, with an IC50 of 0.6 nM, making it a valuable tool for both research and potential therapeutic development.[1][3]

Core Mechanism: this compound-Induced G2/M Arrest

The induction of G2/M arrest by this compound is a direct result of its inhibition of Aurora A kinase activity. In a normal cell cycle, Aurora A, activated by its cofactor TPX2, phosphorylates numerous substrates to promote mitotic entry.

Key steps in this compound's mechanism of action:

  • Inhibition of Aurora A: this compound binds to the ATP-binding pocket of Aurora A, preventing its kinase activity.

  • Disruption of Mitotic Entry Cascade: The inhibition of Aurora A prevents the phosphorylation and activation of downstream effectors like Polo-like kinase 1 (PLK1) and the phosphatase CDC25.

  • Sustained CDK1 Inhibition: CDC25 is responsible for removing the inhibitory phosphate group on Tyrosine 15 of CDK1. Without active CDC25, CDK1 remains in its inactive, phosphorylated state. This inhibitory phosphorylation is maintained by WEE1 kinase.

  • G2/M Checkpoint Activation: The inactive CDK1/Cyclin B1 complex is unable to drive the cell into mitosis. The presence of immature centrosomes and the failure to form a proper mitotic spindle due to Aurora A inhibition activates the spindle assembly checkpoint, leading to a sustained arrest in the G2 or M phase of the cell cycle. This is observed as an accumulation of cells with 4N DNA content.[4]

Caption: Signaling pathway of this compound-induced G2/M arrest.

The Pivotal Role of p53 in Cellular Fate

Following G2/M arrest induced by this compound, the cell's fate is largely determined by its p53 status.

  • p53 Wild-Type Cells: In cells with functional p53, the G2/M arrest is typically transient. The cellular stress and potential DNA damage resulting from mitotic disruption lead to the phosphorylation and activation of p53.[1] Activated p53 then transcriptionally upregulates pro-apoptotic genes, leading to programmed cell death via caspase activation and PARP cleavage.[4]

  • p53 Mutant/Null Cells: In cells lacking functional p53, the G2/M checkpoint is still activated, but the cells are unable to initiate a robust apoptotic response. This leads to a prolonged arrest in mitosis. Eventually, these cells may exit mitosis without proper chromosome segregation or cytokinesis, a process known as "mitotic slippage" or "endoreduplication." This results in the formation of large, polyploid cells (e.g., 8N DNA content), which are genetically unstable and typically senesce or undergo delayed cell death.[4]

p53_Fate_Diagram start Cells Treated with this compound arrest G2/M Arrest start->arrest decision p53 Status? arrest->decision p53_act p53 Activation decision->p53_act  WT prolonged_arrest Prolonged Mitotic Arrest decision->prolonged_arrest  Mutant/Null wt_path Wild-Type p53 mut_path Mutant/Null p53 apoptosis Apoptosis (PARP Cleavage, Caspase Activation) p53_act->apoptosis endoreduplication Endoreduplication (Mitotic Slippage) prolonged_arrest->endoreduplication polyploidy Polyploidy & Senescence/ Delayed Cell Death endoreduplication->polyploidy

Caption: p53-dependent cellular fate upon this compound treatment.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound is demonstrated by its low nanomolar potency and its profound effect on cell cycle distribution.

Table 1: In Vitro Potency of this compound

Target IC50 / Ki Selectivity vs. Aurora B Reference
Aurora A Kinase 0.6 nM (IC50) >450-fold [1]
Aurora A Kinase 0.41 nM (Ki) N/A [6]
Aurora B Kinase 280 nM (IC50) N/A [6]

| Aurora B Kinase | 66.8 nM (Ki) | N/A |[6] |

Table 2: Effect of this compound on Cell Cycle Distribution in Non-Hodgkin Lymphoma (NHL) Cell Lines

Cell Line Treatment % of Cells in G2/M Phase (Mean ± SD) Fold Increase in G2/M Reference
Z138C Control (DMSO) 12.5 ± 2.1 - [3]
Z138C This compound (1 µM, 96h) 68.7 ± 5.4 ~5.5-fold [3]
HCT 116 (p53+/+) This compound (5 µM, 6h) Significant accumulation of 4N cells Not Quantified [4]

| HCT 116 (p53-/-) | this compound (5 µM, 40h) | Accumulation of 8N cells (60%) | Not Quantified |[4] |

Experimental Protocols

To study the effects of this compound on G2/M arrest, a series of standard cell biology assays are required.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_flow Flow Cytometry cluster_biochem Biochemistry culture 1. Cell Culture (e.g., HCT 116, NHL lines) treatment 2. Drug Treatment (this compound vs. DMSO control) culture->treatment harvest 3. Cell Harvesting (Trypsinization & Centrifugation) treatment->harvest cell_cycle 4a. Cell Cycle Analysis (PI Staining) harvest->cell_cycle apoptosis 4b. Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis lysis 4c. Protein Lysate Preparation harvest->lysis data_analysis 5. Data Analysis & Interpretation cell_cycle->data_analysis apoptosis->data_analysis western 4d. Western Blotting (p-H3, PARP, p53) lysis->western western->data_analysis

Caption: Experimental workflow for assessing G2/M arrest.

5.1. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[7]

  • Cell Preparation: Culture cells to ~70-80% confluency. Treat with desired concentrations of this compound or DMSO (vehicle control) for the specified time.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in ~400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at 4°C for long-term).[7]

  • Staining: Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes to pellet.[8] Discard the ethanol. Wash the pellet twice with PBS. Resuspend the pellet in PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).[9]

  • Analysis: Incubate at room temperature for 10-15 minutes in the dark. Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use software (e.g., ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

5.2. Western Blotting for Cell Cycle and Apoptosis Markers

This protocol allows for the detection of specific proteins to confirm the mechanism of action.

  • Lysate Preparation: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10][11]

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-Histone H3 (Ser10): A marker for mitotic cells.

      • Cleaved PARP: A marker for apoptosis.

      • p53 and Phospho-p53 (Ser15): To assess p53 activation.

      • GAPDH or β-Actin: As a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5.3. Apoptosis Assay by Annexin V & PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12][13]

  • Harvesting: Collect cells (including supernatant) after treatment. Wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[13] Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 50 µg/mL) to 100 µL of the cell suspension.[12][13]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[13][14]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is a powerful and specific inhibitor of Aurora A kinase that effectively induces G2/M cell cycle arrest in cancer cells. Its mechanism is rooted in the disruption of critical mitotic entry processes, leading to the activation of the G2/M checkpoint. The differential outcome based on p53 status—apoptosis in p53-proficient cells and endoreduplication in p53-deficient cells—highlights its potential for targeted cancer therapy, particularly in tumors with specific genetic backgrounds. The experimental protocols outlined here provide a robust framework for researchers to further investigate the nuanced roles of Aurora A inhibition in cell cycle control and cancer treatment.

References

Unveiling the Mechanism of MK-8745: A Technical Guide to p53-Dependent Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

MK-8745, a potent and highly selective small-molecule inhibitor of Aurora A kinase, has emerged as a promising agent in oncology. Its mechanism of action is intrinsically linked to the tumor suppressor protein p53, dictating the ultimate fate of cancer cells. In cells harboring wild-type p53, this compound triggers a robust apoptotic response, while in p53-deficient cells, it leads to endoreduplication and polyploidy. This technical guide provides an in-depth exploration of the p53-dependent apoptotic pathway activated by this compound, offering a comprehensive resource for researchers in the field. This document details the molecular signaling cascade, presents key quantitative data, and provides detailed experimental protocols for the assays used to elucidate this pathway.

Introduction to this compound and Aurora A Kinase

Aurora A kinase is a critical serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a common feature in a multitude of human cancers and is often associated with poor prognosis. This compound is a selective inhibitor of Aurora A kinase with an IC50 of 0.6 nM, demonstrating over 450-fold selectivity for Aurora A over Aurora B.[1] This high selectivity makes this compound a valuable tool for dissecting the specific functions of Aurora A in cellular processes and a promising candidate for targeted cancer therapy.

The Dichotomous Cellular Fate: p53 as the Decisive Factor

The cellular response to this compound is fundamentally governed by the status of the p53 tumor suppressor protein.[2]

  • p53 Wild-Type Cells: In cancer cells expressing wild-type p53, treatment with this compound leads to a transient mitotic delay followed by the induction of apoptosis.[2][3] This programmed cell death is a key mechanism for the elimination of damaged or abnormal cells.

  • p53-Deficient/Mutant Cells: Conversely, in cells lacking functional p53, inhibition of Aurora A by this compound results in a prolonged mitotic arrest, ultimately leading to endoreduplication and the formation of polyploid cells, without the induction of apoptosis.[4]

This p53-dependent differential effect highlights the potential for using p53 status as a biomarker to predict patient response to Aurora A kinase inhibitors like this compound.[4]

The Molecular Pathway of this compound-Induced p53-Dependent Apoptosis

The induction of apoptosis by this compound in p53-proficient cells involves a well-defined signaling cascade.

Activation of p53

Exposure of wild-type p53 cells to this compound triggers the activation of p53. This is characterized by:

  • Increased p53 Protein Expression: A noticeable accumulation of the p53 protein within the cell.[1][2]

  • Phosphorylation of p53: Specifically, phosphorylation occurs at the Serine 15 residue (Ser15) of the p53 protein, a key post-translational modification for its activation and stabilization.[1][2]

Intrinsic Apoptotic Pathway Engagement

Activated p53 then initiates the intrinsic, or mitochondrial, pathway of apoptosis.[5][6] This pathway is characterized by:

  • Release of Cytochrome c: p53 activation leads to the release of cytochrome c from the mitochondria into the cytoplasm.[2]

  • Caspase Activation: The released cytochrome c is a critical component in the formation of the apoptosome, which in turn activates initiator caspases, such as caspase-9.[5] This leads to a downstream cascade activating executioner caspases, most notably caspase-3.[2][5]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

This sequence of events culminates in the systematic dismantling of the cell, characteristic of apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound.

Table 1: Inhibitory Activity of this compound

KinaseIC50 (nM)Selectivity (over Aurora B)
Aurora A0.6>450-fold
Aurora B280-

Data sourced from Merck correspondence as cited in.

Table 2: Differential Cellular Response to this compound (5 µM for 48h)

Cell Linep53 StatusApoptosis (%)Polyploidy (%)
HCT116Wild-Type~15Low
HCT116 p53-/-NullNo~60
CAPAN2Wild-TypeSignificantLow
PANC1MutantNoHigh
DSCRTWild-TypeSignificantLow
ST88MutantNoHigh
SKMel 32Wild-TypeSignificantLow
SKMel 28MutantNoHigh

Data generalized from flow cytometry results presented in[4].

Table 3: Apoptosis Induction in HCT116 p53-/- Cells Transfected with Wild-Type p53

TransfectionThis compound TreatmentApoptosis (%)
Vector alone-6
Vector alone+-
Wild-Type p53--
Wild-Type p53+21

Data from DAPI staining and microscopy as presented in.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the this compound-induced p53-dependent apoptotic pathway.

Western Blot Analysis for Protein Expression and Cleavage

Objective: To detect the expression levels of p53, phospho-p53 (Ser15), and the cleavage of PARP.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound at the desired concentration and time points.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the cell cycle distribution and quantify the percentage of polyploid cells.

Protocol:

  • Cell Preparation:

    • Treat cells with this compound as required.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, G2/M, and polyploid (>4N) phases.

In Vitro Aurora A Kinase Assay

Objective: To confirm the inhibitory activity of this compound on Aurora A kinase.

Protocol:

  • Reaction Setup:

    • In a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate, 2 mM DTT), combine purified active Aurora A kinase and a suitable substrate (e.g., histone H3 or a specific peptide substrate).

    • Add varying concentrations of this compound or a vehicle control (DMSO).

  • Kinase Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 30 minutes.

  • Detection:

    • Stop the reaction by adding SDS loading buffer.

    • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

    • Alternatively, use a luminescence-based assay (e.g., ADP-Glo™) to quantify kinase activity by measuring ADP production.

Cytochrome c Release Assay

Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol.

Protocol:

  • Cell Fractionation:

    • Treat cells with this compound.

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge at a low speed to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Western Blot Analysis:

    • Perform Western blotting on the cytosolic and mitochondrial fractions as described in section 5.1.

    • Probe the membrane with an antibody against cytochrome c.

    • Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

Visualizing the Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

MK8745_p53_Apoptosis_Pathway cluster_drug Drug Action cluster_kinase Kinase Inhibition cluster_p53 p53 Activation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA Inhibits p53 p53 AuroraA->p53 Leads to activation of p53_P p-p53 (Ser15) p53->p53_P Phosphorylation Mitochondrion Mitochondrion p53_P->Mitochondrion Induces CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced p53-dependent apoptosis.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end Flow_Cytometry_Workflow start Cell Harvesting & Fixation staining Propidium Iodide & RNase A Staining start->staining acquisition Data Acquisition by Flow Cytometer staining->acquisition analysis Cell Cycle Analysis acquisition->analysis

References

The Discovery and Preclinical Development of MK-8745: A Potent and Selective Aurora A Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Aberrant expression and activity of Aurora A are frequently observed in a wide range of human cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, with a focus on its mechanism of action, cellular effects, and the methodologies used for its characterization. While detailed information on the full clinical development of this compound is limited in the public domain, this paper collates the available preclinical data to offer valuable insights for researchers in oncology and drug discovery.

Core Compound Properties and In Vitro Efficacy

This compound has demonstrated sub-nanomolar potency against Aurora A kinase with significant selectivity over other kinases, particularly Aurora B. This selectivity is a critical attribute, as the inhibition of Aurora B can lead to distinct and potentially more toxic cellular phenotypes.

Parameter Value Reference
Target Aurora A Kinase[1][2]
IC50 (Aurora A) 0.6 nM[1][2][3]
Selectivity >450-fold vs. Aurora B[1][2]

Mechanism of Action and Cellular Consequences

This compound exerts its anti-proliferative effects by disrupting the normal progression of mitosis. Inhibition of Aurora A kinase by this compound leads to a cascade of cellular events culminating in either apoptosis or polyploidy, contingent on the p53 tumor suppressor status of the cancer cells.[3][4]

Signaling Pathway of this compound Action

MK8745_Pathway cluster_substrates Aurora A Substrates MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA inhibition TACC3 TACC3 AuroraA->TACC3 phosphorylation Eg5 Eg5 AuroraA->Eg5 phosphorylation TPX2 TPX2 AuroraA->TPX2 phosphorylation G2M_Arrest G2/M Phase Arrest p53 p53 G2M_Arrest->p53 activation CycB1 CycB1 G2M_Arrest->CycB1 accumulation Polyploidy Polyploidy G2M_Arrest->Polyploidy p53-deficient p21 p21(waf1/cip1) p53->p21 induction Apoptosis Apoptosis p53->Apoptosis p53-dependent

Caption: Signaling pathway of this compound leading to cell cycle arrest and p53-dependent outcomes.

Treatment with this compound leads to the degradation of Aurora A substrates such as TACC3, Eg5, and TPX2.[1][2] This disruption of Aurora A function results in a G2/M phase cell cycle arrest, characterized by an accumulation of tetraploid nuclei.[1][2][5] In cancer cells with wild-type p53, this arrest is followed by the induction of p21(waf1/cip1) and CycB1, leading to p53-dependent apoptosis.[1][4] Conversely, in p53-deficient or mutant cells, the mitotic arrest is prolonged, ultimately resulting in endoreduplication and the formation of polyploid cells.[4]

The Role of TPX2 as a Predictive Biomarker

Preclinical studies have identified the targeting protein for Xenopus kinase-like protein 2 (TPX2) as a potential biomarker for sensitivity to this compound.[5][6] TPX2 is an activator of Aurora A, and its expression levels correlate with the sensitivity of non-Hodgkin lymphoma (NHL) cell lines to this compound.[5][6]

Experimental Workflow for Biomarker Validation

TPX2_Biomarker_Workflow cluster_knockdown TPX2 Knockdown cluster_overexpression TPX2 Overexpression start Start: NHL Cell Lines less_sensitive Less this compound Sensitive Cells start->less_sensitive high_sensitive High this compound Sensitive Cells start->high_sensitive siRNA siRNA targeting TPX2 increased_sensitivity Increased this compound Sensitivity siRNA->increased_sensitivity less_sensitive->siRNA end Conclusion: TPX2 as a Biomarker increased_sensitivity->end overexpression_vector TPX2 Overexpression Vector increased_resistance Increased this compound Resistance overexpression_vector->increased_resistance high_sensitive->overexpression_vector increased_resistance->end

Caption: Experimental workflow to validate TPX2 as a biomarker for this compound sensitivity.

Experimental evidence has shown that siRNA-mediated knockdown of TPX2 in less sensitive NHL cell lines increases their sensitivity to this compound.[5][6] Conversely, the overexpression of TPX2 in highly sensitive NHL cell lines leads to increased drug resistance.[5][6] These findings suggest that TPX2 expression could be a valuable tool for patient stratification in potential clinical applications of Aurora A inhibitors.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the reproducibility of research findings. Below are summarized methodologies based on published literature.

In Vitro Kinase Assay
  • Objective: To determine the inhibitory activity of this compound against Aurora A and B kinases.

  • Procedure:

    • Purified recombinant Aurora A or Aurora B kinase is incubated with a biotinylated peptide substrate (e.g., PLK1 peptide for Aurora A, Histone H3 for Aurora B) and ATP.[4]

    • This compound is added at various concentrations to the reaction mixture.[4]

    • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the level of substrate phosphorylation is quantified using methods such as Western blot with phospho-specific antibodies or radiometric assays.[4]

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Cycle Analysis
  • Objective: To assess the effect of this compound on cell cycle distribution.

  • Procedure:

    • Cancer cell lines are cultured and treated with this compound or vehicle control for a defined period (e.g., 48 hours).[4]

    • Cells are harvested, washed, and fixed in ethanol.

    • Fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).

    • The DNA content of individual cells is measured by flow cytometry.

    • The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

Apoptosis Assay
  • Objective: To quantify the induction of apoptosis by this compound.

  • Procedure:

    • Cells are treated with this compound as described for cell cycle analysis.[4]

    • Apoptosis can be assessed by several methods:

      • Annexin V/Propidium Iodide Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.[4]

      • PARP Cleavage: Cell lysates are analyzed by Western blot for the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4]

      • Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, can be measured using colorimetric or fluorometric substrates.

Preclinical Development and Future Outlook

While the in vitro characterization of this compound is well-documented, comprehensive public data on its preclinical pharmacokinetics (ADME), toxicology, and in vivo efficacy in various xenograft models is limited. Similarly, there is a lack of publicly available information regarding the clinical development of this compound. The progression of numerous Aurora kinase inhibitors into clinical trials highlights the therapeutic potential of targeting this pathway.[7][8] However, the specific trajectory of this compound's development remains largely undisclosed.

The strong preclinical rationale for this compound, particularly its high potency and selectivity, underscores its value as a research tool for further elucidating the biology of Aurora A kinase. The findings related to p53 status and TPX2 expression as determinants of response provide a solid foundation for the development of personalized therapeutic strategies involving Aurora A inhibitors. Further research and disclosure of data from preclinical and any potential clinical studies would be invaluable to the scientific community in fully understanding the therapeutic potential of this compound.

References

The Selective Aurora A Kinase Inhibitor MK-8745: A Technical Guide to its Effects on Downstream Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and selective Aurora A kinase inhibitor, MK-8745. It details the inhibitor's effects on key downstream targets, offering quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and Aurora A Kinase

Aurora A kinase is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[1] Its dysregulation is frequently observed in various human cancers, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Aurora A kinase.[2][3] This selectivity is a key attribute, minimizing off-target effects, particularly against the closely related Aurora B kinase.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against Aurora A and Aurora B kinases.

KinaseIC50 (nM)Selectivity (Aurora B / Aurora A)
Aurora A0.6[2]>450-fold
Aurora B280[2]

Impact of this compound on Downstream Signaling

Inhibition of Aurora A kinase by this compound leads to a cascade of effects on its downstream substrates, ultimately disrupting mitotic progression and inducing cell death. The cellular outcome is notably dependent on the p53 tumor suppressor status of the cancer cells.[2][4]

Degradation of Aurora A Substrates

Treatment with this compound leads to a reduction in the phosphorylation of Aurora A, which in turn triggers the rapid degradation of its key substrates, including TPX2 (Targeting Protein for X-protein kinase), TACC3 (Transforming Acidic Coiled-Coil containing protein 3), and Eg5 (a kinesin motor protein).[5][6]

  • TPX2: This protein is essential for the localization and activation of Aurora A at the mitotic spindle.[7][8]

  • TACC3: Upon phosphorylation by Aurora A, TACC3 forms a complex that stabilizes spindle microtubules.[6]

Inhibition of PLK1 Phosphorylation

Polo-like kinase 1 (PLK1) is another critical mitotic regulator whose activation is, in part, dependent on Aurora A.[9] Aurora A phosphorylates and activates PLK1.[9] Consequently, treatment with this compound leads to a decrease in the phosphorylation of PLK1, thereby inhibiting its activity.[3]

p53-Dependent Cellular Fate: Apoptosis vs. Polyploidy

A critical determinant of the cellular response to this compound is the functional status of the p53 tumor suppressor protein.[2][4]

  • p53 Wild-Type Cells: In cancer cells with functional p53, this compound treatment typically leads to a mitotic delay followed by apoptosis.[2]

  • p53 Mutant/Null Cells: In the absence of functional p53, cells treated with this compound undergo a prolonged mitotic arrest, which is then followed by endoreduplication, resulting in polyploidy.[2]

The table below summarizes the differential effects of this compound on cell lines with varying p53 status.

Cell LineCancer Typep53 StatusCellular Outcome with this compound (5 µM, 48h)
CAPAN2PancreaticWild-Type15% Apoptosis[2]
PANC1PancreaticMutant56% Polyploidy[2]
DSCRTSarcomaWild-Type8% Apoptosis[2]
ST88SarcomaMutant18% Polyploidy[2]
SK-Mel32MelanomaWild-Type9.6% Apoptosis[2]
SK-Mel28MelanomaMutant40% Polyploidy[2]

Signaling Pathways and Experimental Workflows

Aurora A Signaling Pathway

The following diagram illustrates the core Aurora A signaling pathway and the points of intervention by this compound.

cluster_upstream Upstream Regulation cluster_aurora_a Aurora A Kinase cluster_downstream Downstream Targets cluster_cellular_outcome Cellular Outcome Cell Cycle Progression Cell Cycle Progression Aurora_A Aurora A Cell Cycle Progression->Aurora_A p_Aurora_A p-Aurora A (Active) Aurora_A->p_Aurora_A Autophosphorylation TPX2 TPX2 p_Aurora_A->TPX2 Phosphorylates & Stabilizes TACC3 TACC3 p_Aurora_A->TACC3 Phosphorylates PLK1 PLK1 p_Aurora_A->PLK1 Phosphorylates MK8745 This compound MK8745->p_Aurora_A Inhibits Spindle_Assembly Proper Spindle Assembly TPX2->Spindle_Assembly TACC3->Spindle_Assembly p_PLK1 p-PLK1 (Active) PLK1->p_PLK1 Mitotic_Progression Mitotic Progression p_PLK1->Mitotic_Progression Spindle_Assembly->Mitotic_Progression Apoptosis Apoptosis (p53 WT) Mitotic_Progression->Apoptosis Polyploidy Polyploidy (p53 mut/null) Mitotic_Progression->Polyploidy Cell_Culture 1. Cell Culture (e.g., p53 WT and mutant lines) Treatment 2. Treatment (this compound or vehicle control) Cell_Culture->Treatment Lysis 3. Cell Lysis (with phosphatase & protease inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-Aurora A, anti-TACC3) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

References

An In-depth Technical Guide to the Aurora Kinase A Inhibitor MK-8745

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora Kinase A (Aurora A), a key regulator of mitotic progression.[1][2][3][4] Its specificity makes it a valuable tool for investigating the cellular functions of Aurora A and a potential therapeutic agent in oncology. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name (3-chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone
CAS Number 885325-71-3[1][3][5]
Molecular Formula C20H19ClFN5OS[1][5][6]
Molecular Weight 431.91 g/mol [1][5]
SMILES Code O=C(C1=CC=CC(Cl)=C1F)N2CCN(CC3=NC(NC4=NC=CS4)=CC=C3)CC2[5]
Solubility Soluble in DMSO (e.g., 20 mg/mL or 86 mg/mL); insoluble in water.[1][5][6]
Appearance Solid powder[5]

Biological Activity and Selectivity

This compound is a highly potent inhibitor of Aurora A, demonstrating significant selectivity over the closely related Aurora B kinase. This selectivity is a critical feature, as the two kinases have distinct roles in mitosis.

TargetIC50KiSelectivity (over Aurora B)
Aurora A 0.6 nM[1][3][4][7]≤10 pM>450-fold[1] to 1,030-fold[8]
Aurora B 280 nM[2][6]--

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of Aurora A. This inhibition disrupts the normal progression of the cell cycle, leading to G2/M arrest and, ultimately, cell death, the specific outcome of which is largely dependent on the p53 tumor suppressor status of the cell.[1][2][9][10]

Inhibition of Aurora A by this compound leads to a reduction in the phosphorylation of its downstream substrates. This subsequently triggers a cascade of events that halt cell cycle progression.[1][10] In cells with wild-type p53, this cell cycle arrest is followed by the induction of apoptosis.[2][11][12][13] Conversely, in cells with mutant or null p53, the inhibition of Aurora A leads to endoreduplication and the formation of polyploid cells, without significant apoptosis.[2]

MK8745_Signaling_Pathway MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA pAuroraA Phospho-Aurora A (T288) AuroraA->pAuroraA Autophosphorylation pSubstrates Phosphorylated Substrates pAuroraA->pSubstrates Phosphorylates Substrates Aurora A Substrates (TACC3, Eg5, TPX2) G2M_Arrest G2/M Phase Arrest pSubstrates->G2M_Arrest Leads to p53_wt Wild-Type p53 G2M_Arrest->p53_wt p53_mut Mutant/Null p53 G2M_Arrest->p53_mut p53_phos p53 Phosphorylation (Ser15) p53_wt->p53_phos Induces Endoreduplication Endoreduplication & Polyploidy p53_mut->Endoreduplication Apoptosis Apoptosis Caspase3 Caspase 3 Activation Apoptosis->Caspase3 CytochromeC Cytochrome C Release Apoptosis->CytochromeC p53_phos->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Downstream Analysis cluster_outcome Expected Outcome p53_wt p53 Wild-Type Cells treatment_wt Treat with this compound (e.g., 5 µM, 48h) p53_wt->treatment_wt p53_null p53 Null Cells treatment_null Treat with this compound (e.g., 5 µM, 48h) p53_null->treatment_null flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) treatment_wt->flow_cytometry western_blot Western Blot (PARP Cleavage) treatment_wt->western_blot treatment_null->flow_cytometry treatment_null->western_blot apoptosis Apoptosis flow_cytometry->apoptosis p53 wt polyploidy Polyploidy flow_cytometry->polyploidy p53 null western_blot->apoptosis p53 wt western_blot->polyploidy p53 null

References

Methodological & Application

Application Notes and Protocols for MK-8745 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8745 is a potent and highly selective small molecule inhibitor of Aurora A kinase with an IC50 of 0.6 nM.[1] Its high selectivity, over 450-fold for Aurora A compared to Aurora B, makes it a valuable tool for investigating the specific roles of Aurora A in cell cycle regulation and tumorigenesis.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, cell cycle progression, and relevant signaling pathways.

Mechanism of Action: this compound functions by inhibiting the kinase activity of Aurora A. This inhibition leads to a cascade of downstream effects, primarily disrupting mitotic progression. Key consequences of Aurora A inhibition by this compound include:

  • G2/M Phase Cell Cycle Arrest: Treatment with this compound induces a robust arrest of cells in the G2/M phase of the cell cycle, often leading to an accumulation of tetraploid nuclei.[1]

  • p53-Dependent Apoptosis: In cells with wild-type p53, this compound treatment leads to the phosphorylation of p53 at Serine 15, an increase in p53 protein expression, and subsequent induction of apoptosis.[1]

  • Endoreduplication in p53-Deficient Cells: In contrast, cells lacking functional p53 undergo endoreduplication, resulting in polyploidy.

  • Degradation of Aurora A Substrates: Inhibition of Aurora A by this compound leads to the rapid degradation of its substrates, including TACC3, Eg5, and TPX2.[1]

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueNotes
Aurora A IC50 0.6 nMPotent and selective inhibition.
Selectivity >450-foldHighly selective for Aurora A over Aurora B.
Table 2: Cellular Effects of this compound in Selected Cancer Cell Lines
Cell LineCancer Typep53 StatusThis compound ConcentrationIncubation TimeObserved Effects
Granta 519 Non-Hodgkin LymphomaNot Specified1 µM96 h3.5-fold increase in G2/M population.
Z138C Non-Hodgkin LymphomaNot Specified1 µM96 h5.5-fold increase in G2/M population.
HCT116 Colon CarcinomaWild-Type5 µM24 hG2/M arrest followed by apoptosis.
HCT116 p53-/- Colon CarcinomaNull5 µM40 hProlonged mitotic delay and endoreduplication.
CAPAN2 Pancreatic CancerWild-Type5 µM48 h15% apoptosis.
PANC1 Pancreatic CancerMutant5 µM48 h56% polyploidy.

Mandatory Visualization

MK8745_Signaling_Pathway cluster_downstream Downstream Effects MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA Inhibition p53_wt p53 (Wild-Type) AuroraA->p53_wt Phosphorylation (Ser315) p53_mut p53 (Mutant/Null) G2M_Arrest G2/M Arrest AuroraA->G2M_Arrest Promotion (Blocked by this compound) p53_phos p-p53 (Ser15) p53_wt->p53_phos Phosphorylation (Ser15) Endoreduplication Endoreduplication (Polyploidy) p53_mut->Endoreduplication Apoptosis Apoptosis p53_phos->Apoptosis

Caption: Signaling pathway of this compound leading to p53-dependent apoptosis or endoreduplication.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Seeding (e.g., 96-well or 6-well plates) MK8745_Prep 2. This compound Preparation (Stock in DMSO, dilute in media) Treatment 3. Cell Treatment (Varying concentrations and times) MK8745_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Cell_Cycle 4b. Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot 4c. Western Blot (Protein expression) Treatment->Western_Blot

Caption: General experimental workflow for cell culture studies with this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 4.32 mg of this compound (MW: 431.91 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming at 37°C can aid in solubilization.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • This compound stock solution

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for IC50 determination would be from 1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated control.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence from wells with medium only.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., 1 µM or 5 µM) for the specified duration (e.g., 24, 48, 72, or 96 hours).

  • Harvest the cells by trypsinization and collect them in a centrifuge tube.

  • Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed and treat cells with this compound as described for cell cycle analysis.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C (see Table 3 for suggested dilutions).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

Table 3: Recommended Primary Antibodies for Western Blotting
Target ProteinFunctionSuggested Dilution
Aurora A Target of this compound1:1000
Phospho-Aurora A (Thr288) Active form of Aurora A1:1000
p53 Tumor suppressor, key mediator of this compound induced apoptosis1:1000 - 1:3000
Phospho-p53 (Ser15) Activated form of p531:1000
PARP Apoptosis marker (cleaved form)1:1000
β-Actin or GAPDH Loading control1:5000 - 1:10000

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following MK-8745 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of MK-8745, a potent and selective Aurora A kinase inhibitor, on protein expression. Detailed protocols and data interpretation guidelines are included to facilitate the investigation of this compound's mechanism of action and its impact on key cellular signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Inhibition of Aurora A kinase by this compound disrupts the formation and function of the mitotic spindle, leading to G2/M phase cell cycle arrest.[4] The cellular outcome of this compound treatment is largely dependent on the p53 tumor suppressor status of the cells. In p53 wild-type cells, this compound treatment induces apoptosis, a form of programmed cell death.[1][2] Conversely, in cells with deficient or mutant p53, treatment leads to endoreduplication and the formation of polyploid cells.[1][2]

Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying these cellular responses to this compound. This method allows for the sensitive and specific detection of changes in the expression and post-translational modification of key proteins involved in the Aurora A signaling pathway, cell cycle regulation, and apoptosis.

Key Protein Targets for Western Blot Analysis

Several proteins are critical to assess when investigating the effects of this compound. These include direct targets of Aurora A kinase, cell cycle regulators, and markers of apoptosis.

  • Aurora A and its Substrates:

    • Phospho-Aurora A (p-Aurora A): As a direct target, a decrease in the autophosphorylation of Aurora A is an indicator of target engagement by this compound.

    • TPX2 (Targeting Protein for Xenopus Klp2): An essential activator of Aurora A, the expression level of TPX2 has been shown to correlate with sensitivity to this compound.[4] Treatment with this compound can lead to a reduction in TPX2 protein levels.

  • Cell Cycle Control Proteins:

    • Cyclin B1: A key regulator of the G2/M transition, its levels are expected to increase upon G2/M arrest induced by this compound.

    • p21 (WAF1/CIP1): A cyclin-dependent kinase inhibitor, its induction is a common response to cell cycle arrest.

  • Apoptosis-Related Proteins (in p53 wild-type cells):

    • p53 and Phospho-p53 (Ser15): this compound treatment leads to the stabilization and activation of p53, indicated by an increase in total p53 levels and its phosphorylation at Serine 15.[1][2]

    • PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by caspases is a hallmark of apoptosis. An increase in the cleaved PARP fragment (89 kDa) is expected.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in protein expression following this compound treatment, based on published qualitative findings. The fold changes are illustrative and may vary depending on the cell line, drug concentration, and treatment duration.

Table 1: Effect of this compound on Aurora A Signaling and Cell Cycle Proteins

Protein TargetExpected Change in ExpressionIllustrative Fold Change (Treated/Control)Cell Line Context
Phospho-Aurora ADecrease0.2 - 0.5Various Cancer Cell Lines
Total Aurora ANo significant change or slight decrease0.8 - 1.0Various Cancer Cell Lines
TPX2Decrease0.4 - 0.7Non-Hodgkin Lymphoma Cell Lines[4]
Cyclin B1Increase1.5 - 3.0Various Cancer Cell Lines
p21Increase2.0 - 5.0p53 wild-type cells

Table 2: Effect of this compound on Apoptosis-Related Proteins in p53 Wild-Type Cells

Protein TargetExpected Change in ExpressionIllustrative Fold Change (Treated/Control)Cell Line Context
Phospho-p53 (Ser15)Increase2.0 - 4.0HCT116 (p53+/+)[1]
Total p53Increase1.5 - 2.5HCT116 (p53+/+)[1]
Cleaved PARP (89 kDa)Increase3.0 - 6.0HCT116 (p53+/+)[1]
Full-Length PARP (116 kDa)Decrease0.3 - 0.6HCT116 (p53+/+)

Experimental Protocols

A detailed protocol for performing Western blot analysis to assess the effects of this compound is provided below.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Drug Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 0.1 - 1 µM) or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).

II. Protein Lysate Preparation
  • Cell Harvesting: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cell culture plate.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

III. SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (See Table 3 for recommended antibody dilutions).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).

Table 3: Recommended Primary Antibody Dilutions

Primary AntibodySupplier (Example)Recommended Dilution
anti-Phospho-Aurora ACell Signaling Technology1:1000
anti-Aurora ACell Signaling Technology1:1000
anti-TPX2Abcam1:1000
anti-Cyclin B1Cell Signaling Technology1:1000
anti-p21Cell Signaling Technology1:1000
anti-Phospho-p53 (Ser15)Cell Signaling Technology1:1000
anti-p53Santa Cruz Biotechnology1:1000
anti-PARPCell Signaling Technology1:1000
anti-β-actinSigma-Aldrich1:5000

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflow.

MK8745_Signaling_Pathway cluster_drug Drug Action cluster_pathway Aurora A Signaling Pathway cluster_outcome Cellular Outcomes cluster_markers Key Protein Markers MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA Inhibits p_AuroraA p-Aurora A AuroraA->p_AuroraA Autophosphorylation TPX2 TPX2 TPX2->AuroraA Activates Spindle Mitotic Spindle Assembly p_AuroraA->Spindle Promotes G2M_Arrest G2/M Arrest p_AuroraA->G2M_Arrest Apoptosis Apoptosis (p53 wild-type) Polyploidy Polyploidy (p53 deficient) p53_up ↑ p-p53 (Ser15) ↑ p53 Apoptosis->p53_up PARP_cleavage ↑ Cleaved PARP

Caption: this compound inhibits Aurora A kinase, leading to G2/M arrest and p53-dependent apoptosis.

Western_Blot_Workflow start Start: Cell Culture & this compound Treatment lysis Protein Lysate Preparation start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End: Data Interpretation analysis->end

Caption: A streamlined workflow for Western blot analysis of this compound treated cells.

References

Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis Following MK-8745 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for analyzing the effects of the Aurora A kinase inhibitor, MK-8745, on the cell cycle of cultured cancer cells using flow cytometry with propidium iodide (PI) staining.

Introduction

This compound is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression. Inhibition of Aurora A kinase can lead to defects in mitosis, resulting in cell cycle arrest at the G2/M phase, endoreduplication (leading to polyploidy), and ultimately, apoptosis.[1][2][3][4] The cellular response to this compound has been shown to be dependent on the p53 status of the cell line.[1][2][3][4] Cells with wild-type p53 tend to undergo apoptosis, while p53-deficient cells are more prone to endoreduplication and polyploidy.[1][2][3][4]

Flow cytometry with propidium iodide (PI) is a widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[5][6] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[5][6] This allows for the discrimination of cell populations based on their DNA content.

This protocol outlines the treatment of cancer cell lines with this compound, followed by the preparation and staining of cells with PI for analysis by flow cytometry.

Signaling Pathway of this compound Action

MK8745_Pathway cluster_0 Cell Cycle Progression cluster_1 Key Regulators cluster_2 Cellular Outcomes G2 G2 M M G2->M Mitotic Entry AuroraA Aurora A Kinase CDK1_CyclinB CDK1/Cyclin B AuroraA->CDK1_CyclinB Activates G2M_Arrest G2/M Arrest Apoptosis Apoptosis (p53 wild-type) AuroraA->Apoptosis Polyploidy Polyploidy (p53 mutant/null) AuroraA->Polyploidy CDK1_CyclinB->M Promotes MK8745 This compound MK8745->AuroraA Inhibits

Caption: Mechanism of this compound induced cell cycle disruption.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • This compound (Selleck Chemicals)[7]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile-filtered

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • 5 mL flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

1. Cell Seeding and Treatment: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will not exceed 80% confluency at the end of the experiment. b. Allow cells to adhere and grow for 24 hours. c. Prepare a stock solution of this compound in DMSO.[7] d. Treat cells with the desired concentration of this compound (e.g., 5 µM) or with an equivalent volume of DMSO for the vehicle control. e. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting: a. Aspirate the culture medium. b. Wash the cells once with PBS. c. Add trypsin-EDTA to detach the cells. d. Once detached, add complete medium to neutralize the trypsin. e. Transfer the cell suspension to a 15 mL conical tube. f. Centrifuge at 300 x g for 5 minutes.[6] g. Discard the supernatant.

3. Fixation: a. Resuspend the cell pellet in 400 µL of PBS.[6] b. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[6][8] c. Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.[6][9] Cells can be stored in 70% ethanol at -20°C for several weeks.[9]

4. Staining: a. Centrifuge the fixed cells at a higher speed than live cells (e.g., 850 x g) for 5 minutes to pellet.[6] b. Carefully decant the ethanol. c. Wash the cell pellet twice with 3 mL of PBS, centrifuging after each wash.[6] d. Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL).[6][10] e. Add 400 µL of PI staining solution (50 µg/mL).[6][10] f. Incubate at room temperature for 5-10 minutes, protected from light.[6][10]

5. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use a low flow rate to improve the quality of the data.[6] c. Collect data for at least 10,000 events per sample.[6] d. Use a dot plot of PI-Area versus PI-Width to exclude doublets and aggregates from the analysis.[10] e. Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution. f. Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.

Experimental Workflow

Workflow Start Start: Seed Cells Treat Treat with this compound or DMSO (Vehicle) Start->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Stain Stain with RNase A and Propidium Iodide Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze Data Data Analysis: Cell Cycle Distribution Analyze->Data End End Data->End

Caption: Flow cytometry workflow for cell cycle analysis.

Data Presentation

The following table summarizes representative data on the effects of this compound on the cell cycle distribution in different cancer cell lines.

Cell Linep53 StatusTreatmentIncubation Time (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)Reference
HCT-116Wild-type5 µM this compound48DecreasedDecreasedIncreasedSignificantly Increased[1]
HCT-116 p53-/-Null5 µM this compound48DecreasedDecreasedIncreasedNo significant increase[1]
PANC-1Mutant5 µM this compound48DecreasedDecreasedIncreasedNo significant increase[1]
CAPAN-2Wild-type5 µM this compound48DecreasedDecreasedIncreasedSignificantly Increased[1]
NHL cell linesVariousNot specifiedNot specifiedNot specifiedNot specifiedIncreasedIncreased[11]

Note: The table presents a qualitative summary based on the cited literature. For precise quantitative data, please refer to the original publications. The studies indicate a general trend of G2/M arrest and p53-dependent apoptosis.

Troubleshooting

  • Cell Clumping: Ensure single-cell suspension before fixation. Add ethanol dropwise while vortexing. Filter samples through a cell strainer before analysis.

  • High CVs in G1/G0 peaks: Use ethanol for fixation as aldehydes can give higher coefficients of variation.[6] Use a low flow rate during acquisition.[6]

  • RNA Contamination: Ensure RNase A treatment is sufficient to degrade all RNA, which can also be stained by PI.[5][10]

By following this detailed protocol, researchers can effectively utilize flow cytometry to investigate the impact of the Aurora A kinase inhibitor this compound on cell cycle progression and apoptosis in cancer cells.

References

Application Notes and Protocols for Utilizing MK-8745 in Xenograft Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora Kinase A (AURKA).[1][2] Aurora kinases are crucial regulators of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[3][4] this compound exerts its anti-cancer effects by disrupting the mitotic process, leading to cell cycle arrest at the G2/M phase.[1][5] The cellular outcome following treatment with this compound is largely dependent on the p53 status of the cancer cells. In p53 wild-type cells, inhibition of AURKA by this compound typically induces apoptosis.[2][6] Conversely, in cells with mutated or null p53, treatment often results in endoreduplication and polyploidy, leading to mitotic catastrophe and cell death.[2][6]

These application notes provide a comprehensive overview of the utilization of this compound in preclinical xenograft mouse models of cancer, with a focus on colon carcinoma and non-Hodgkin lymphoma. Detailed protocols for in vivo studies are outlined to guide researchers in designing and executing their experiments.

Mechanism of Action

This compound selectively inhibits the kinase activity of Aurora Kinase A, a key protein in the regulation of several mitotic events, including centrosome maturation and separation, spindle assembly, and chromosome segregation. By inhibiting AURKA, this compound disrupts these processes, leading to mitotic arrest. The downstream consequences of this arrest are contingent on the cellular context, particularly the functional status of the tumor suppressor protein p53.

MK8745 This compound AURKA Aurora Kinase A (AURKA) MK8745->AURKA Inhibition Mitosis Mitotic Progression (Centrosome Separation, Spindle Assembly) AURKA->Mitosis Promotes p53_wt Wild-Type p53 Mitosis->p53_wt p53_mut Mutant/Null p53 Mitosis->p53_mut Apoptosis Apoptosis p53_wt->Apoptosis Induces Polyploidy Endoreduplication & Polyploidy p53_mut->Polyploidy Leads to CellDeath Cell Death Apoptosis->CellDeath Polyploidy->CellDeath

Caption: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of Aurora Kinase inhibitors in various xenograft models. While specific quantitative data for this compound is limited in the public domain, data from other Aurora Kinase inhibitors with similar mechanisms of action are included to provide a comparative context.

Cancer TypeCell LineMouse StrainDrugDosage and ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Colorectal CancerHCT116Nude MiceAurora Kinase Inhibitor (General)Not SpecifiedAntitumor activity demonstrated.[7]
Ovarian CancerHeyA8Not SpecifiedMK-0457 (VX-680)50 mg/kgSignificant reduction in tumor growth.[8]
Small Cell Lung CancerRPR2 631SyngeneicLSN332121357 mg/kg p.o. BIDSignificant reduction in tumor growth.[9]
Colorectal CancerHCT116Not SpecifiedAlisertib (MLN8237)30 mg/kg once daily (oral gavage)Responsive in preclinical models.[2]
Hodgkin LymphomaL-540Athymic Nude MiceMaraviroc (CCR5 antagonist)10 mg/kg daily (intraperitoneal)Over 50% reduction in tumor growth.[10]

Experimental Protocols

HCT116 Colorectal Cancer Xenograft Model

This protocol outlines the procedure for establishing and utilizing a subcutaneous HCT116 xenograft model to evaluate the efficacy of this compound.

Materials:

  • HCT116 human colorectal carcinoma cell line[11]

  • Immunocompromised mice (e.g., Nude or SCID)[11]

  • Cell culture medium (e.g., McCoy's 5A) with supplements

  • Matrigel or similar basement membrane matrix

  • This compound

  • Vehicle for drug formulation (e.g., as recommended by the supplier)[1]

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture HCT116 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin-EDTA and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.[12] Keep the cell suspension on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

  • Drug Administration:

    • Prepare this compound in the appropriate vehicle at the desired concentration.

    • Administer this compound to the treatment group via the determined route (e.g., oral gavage). The dosing schedule will need to be optimized based on preliminary studies, but a starting point could be daily administration.

    • Administer an equal volume of the vehicle to the control group.

  • Data Collection:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.[13]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Non-Hodgkin Lymphoma (NHL) Xenograft Model

This protocol provides a general framework for establishing and using a subcutaneous NHL xenograft model to test the efficacy of this compound.

Materials:

  • Non-Hodgkin Lymphoma cell line (e.g., RL, Granta 519, Jeko1, JVM2, Z138C, Akata)[5][14]

  • Immunocompromised mice (e.g., SCID or NSG)

  • Appropriate cell culture medium

  • Matrigel

  • This compound and vehicle

  • Calipers, syringes, and needles

Procedure:

  • Cell Culture: Maintain the chosen NHL cell line in suspension culture according to standard protocols.

  • Cell Preparation: Collect the cells by centrifugation, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^6 cells per 180-200 µL.[5]

  • Tumor Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.[5]

  • Tumor Monitoring and Grouping: Monitor for tumor development. Once tumors are established and have reached a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle to the respective groups as described in the colorectal cancer model protocol. The dosage and schedule should be optimized for the specific NHL model.

  • Data Collection: Collect tumor volume and body weight data as previously described. At the study endpoint, tumors can be harvested for further analysis.

cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis CellCulture Cell Culture (HCT116 or NHL) Harvest Harvest & Prepare Cells CellCulture->Harvest Implant Subcutaneous Injection of Cells into Mice Harvest->Implant TumorGrowth Tumor Growth Monitoring Implant->TumorGrowth Randomize Randomize Mice into Treatment & Control Groups TumorGrowth->Randomize Administer Administer this compound (Treatment Group) or Vehicle (Control Group) Randomize->Administer Monitor Monitor Tumor Volume & Body Weight Administer->Monitor Endpoint Endpoint Analysis: Tumor Excision, Histopathology, etc. Monitor->Endpoint

Caption: General experimental workflow for xenograft studies.

Logical Relationships and Considerations

The efficacy of this compound in xenograft models is influenced by several factors. The p53 status of the implanted cancer cell line is a critical determinant of the cellular response to the drug. Additionally, the expression level of the Aurora Kinase A activator, TPX2, may serve as a biomarker for sensitivity to this compound.[5][14] Higher TPX2 expression has been correlated with increased resistance to this compound in NHL cell lines.[5][14] Therefore, characterizing the molecular profile of the chosen cell line is essential for interpreting the experimental outcomes.

MK8745_Efficacy This compound Efficacy p53_Status p53 Status of Cancer Cells Cellular_Response Cellular Response (Apoptosis vs. Polyploidy) p53_Status->Cellular_Response Determines TPX2_Expression TPX2 Expression Level Drug_Sensitivity Drug Sensitivity/ Resistance TPX2_Expression->Drug_Sensitivity Influences Cellular_Response->MK8745_Efficacy Impacts Drug_Sensitivity->MK8745_Efficacy Impacts

Caption: Factors influencing this compound efficacy.

Conclusion

This compound represents a promising therapeutic agent for cancers with dysregulated Aurora Kinase A activity. The provided application notes and protocols offer a foundational guide for researchers to investigate the in vivo efficacy of this compound in xenograft mouse models of colorectal cancer and non-Hodgkin lymphoma. Careful consideration of the tumor model's molecular characteristics and rigorous adherence to optimized experimental protocols are paramount for obtaining reliable and translatable preclinical data. Further studies are warranted to establish optimal dosing regimens and to explore combination therapies that may enhance the anti-tumor activity of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of MK-8745, a potent and selective Aurora A kinase inhibitor, in various in vitro experimental setups.

Mechanism of Action

This compound is a highly selective small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] It exhibits a 50% inhibitory concentration (IC50) of 0.6 nM for Aurora A, with over 450-fold selectivity against the closely related Aurora B kinase.[2] Inhibition of Aurora A by this compound disrupts normal mitotic processes, leading to cell cycle arrest at the G2/M phase and subsequent cellular outcomes that are largely dependent on the p53 tumor suppressor status.[2][3][4] In p53 wild-type cells, this compound treatment typically induces apoptosis.[3][4] Conversely, in cells with deficient or mutant p53, inhibition of Aurora A leads to endoreduplication and polyploidy.[3][4]

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound is dependent on the specific assay and cell line being used. The following table summarizes recommended concentration ranges based on published literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Assay TypeCell Line(s)Recommended Concentration RangeNotes
In Vitro Kinase Assay Purified Aurora A Kinase500 nMTo assess direct inhibition of kinase activity.[3]
Cell Viability / Proliferation Assays (e.g., MTT, CCK-8) HCT116, PANC1, CAPAN2, ST88, DSCRT, SKMel 28, SKMel 32, Non-Hodgkin lymphoma (NHL) cell lines1 µM - 10 µMTreatment duration can vary from 24 to 96 hours.[3][5]
Cell Cycle Analysis (Flow Cytometry) HCT116, PANC1, CAPAN2, ST88, DSCRT, SKMel 28, SKMel 32, NHL cell lines1 µM - 5 µMTypically, a 24 to 48-hour treatment is sufficient to observe G2/M arrest.[3][5][6]
Apoptosis Assays (e.g., Annexin V staining, PARP cleavage) p53 wild-type cell lines (e.g., HCT116 p53+/+)1 µM - 5 µMApoptosis is a common outcome in p53 proficient cells.[3]
Western Blotting HCT116, NHL cell lines1 µM - 5 µMTo analyze the phosphorylation status of Aurora A and its downstream targets.
Immunofluorescence HeLa, U2OS, RPE1Not explicitly stated, but likely similar to cell cycle analysis concentrations (1-5 µM)To visualize mitotic spindle defects and centrosome abnormalities.

Signaling Pathways and Experimental Workflow

This compound Inhibition of the Aurora A Signaling Pathway

MK8745_Pathway cluster_0 Mitotic Progression cluster_1 Cellular Outcomes AuroraA Aurora A Kinase TPX2 TPX2 AuroraA->TPX2 Phosphorylates TACC3 TACC3 AuroraA->TACC3 Phosphorylates Eg5 Eg5 AuroraA->Eg5 Phosphorylates PLK1 PLK1 AuroraA->PLK1 Phosphorylates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Cytokinesis Cytokinesis AuroraA->Cytokinesis p53_status p53 Status TPX2->AuroraA TACC3->AuroraA Eg5->AuroraA PLK1->AuroraA p53 p53 Apoptosis Apoptosis Polyploidy Polyploidy MK8745 This compound MK8745->AuroraA Inhibits p53_wt Wild-Type p53_status->p53_wt p53_mut Mutant/Null p53_status->p53_mut p53_wt->Apoptosis p53_mut->Polyploidy

Caption: this compound inhibits Aurora A kinase, disrupting mitotic events and leading to p53-dependent cellular outcomes.

General Experimental Workflow for In Vitro Studies with this compound

MK8745_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis start Seed cells in appropriate culture vessel culture Allow cells to adhere and grow (24h) start->culture treatment Treat cells with varying concentrations of this compound culture->treatment incubation Incubate for desired time period (e.g., 24-96h) treatment->incubation viability Cell Viability Assay (MTT, CCK-8) incubation->viability western Western Blot (p-Aurora A, PARP cleavage) incubation->western flow Flow Cytometry (Cell Cycle, Apoptosis) incubation->flow if Immunofluorescence (Mitotic Spindle) incubation->if

Caption: A general workflow for in vitro experiments using this compound, from cell seeding to downstream analysis.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is adapted from methodologies described for assessing the effect of this compound on cell proliferation.[3]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A final concentration range of 0.01 µM to 10 µM is a good starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Aurora A Pathway Proteins

This protocol outlines the detection of key proteins in the Aurora A pathway following this compound treatment.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM) for 24-48 hours.

  • Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.[3]

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound (e.g., 1 µM, 5 µM) for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Solubility and Storage

This compound is soluble in DMSO at concentrations greater than 21.6 mg/mL.[1] For in vitro experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] When preparing working solutions, dilute the stock in the appropriate cell culture medium. To improve solubility, the tube can be warmed to 37°C for 10 minutes and/or sonicated.[1]

References

Step-by-Step Guide for Preparing MK-8745 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of MK-8745, a potent and selective Aurora A kinase inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Chemical Properties and Solubility

This compound is a small molecule inhibitor with the following chemical properties:

PropertyValue
CAS Number 885325-71-3
Molecular Formula C₂₀H₁₉ClFN₅OS
Molecular Weight 431.91 g/mol [1]
Appearance Solid powder[2]

This compound exhibits varying solubility in different solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO) and has limited solubility in ethanol and water. For optimal results, it is recommended to use fresh, high-purity DMSO.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
DMSO ≥ 100 mg/mL (231.53 mM)[1]Use of fresh DMSO is recommended as moisture can reduce solubility.[3]
Ethanol ≥ 2.28 mg/mLGentle warming and sonication may be required to fully dissolve the compound.[4]
Water Insoluble

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO (Biotechnology grade)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.319 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.319 mg of compound.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[4][5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]

Table 2: Volume of DMSO for Preparing Various Concentrations of this compound Stock Solutions

Desired ConcentrationMass of this compoundVolume of DMSO
1 mM1 mg2.3153 mL[1]
5 mM1 mg0.4631 mL[1]
10 mM1 mg0.2315 mL[1]
1 mM5 mg11.5765 mL[1]
5 mM5 mg2.3153 mL[1]
10 mM5 mg1.1576 mL[1]
1 mM10 mg23.1530 mL[1]
5 mM10 mg4.6306 mL[1]
10 mM10 mg2.3153 mL[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in culture medium. It is recommended to perform intermediate dilutions to ensure accuracy.

  • Application to Cells: Add the appropriate volume of the final working solution to your cell culture plates. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Visualization of Key Processes

This compound Mechanism of Action

This compound is a selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[3][4] Inhibition of Aurora A by this compound leads to G2/M cell cycle arrest and, in p53 wild-type cells, induces p53-dependent apoptosis.[1][3][6]

MK8745_Pathway MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA Inhibits MitoticProgression Mitotic Progression AuroraA->MitoticProgression Promotes p53 p53 AuroraA->p53 Inhibits G2M_Arrest G2/M Arrest AuroraA->G2M_Arrest Inhibition leads to Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Signaling pathway of this compound action.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock and working solutions.

Stock_Solution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh 1. Weigh this compound Powder AddSolvent 2. Add DMSO Weigh->AddSolvent Dissolve 3. Vortex / Sonicate AddSolvent->Dissolve Aliquot 4. Aliquot Dissolve->Aliquot Store 5. Store at -20°C / -80°C Aliquot->Store Thaw 6. Thaw Aliquot Store->Thaw For Experiment Dilute 7. Serially Dilute in Medium Thaw->Dilute Use 8. Use Immediately Dilute->Use

Caption: Workflow for preparing this compound solutions.

References

Application of MK-8745 in Combination with Other Chemotherapy Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A is a common feature in many human cancers and is often associated with poor prognosis. By inhibiting Aurora A, this compound disrupts the formation and function of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[2][3][4] Preclinical studies have demonstrated the potential of this compound as a monotherapy and, importantly, in combination with conventional chemotherapy agents to enhance anti-tumor efficacy and overcome drug resistance. This document provides detailed application notes and experimental protocols for researchers investigating the synergistic potential of this compound in combination with other chemotherapeutics.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of Aurora A kinase, thereby inhibiting its catalytic activity. This leads to a cascade of downstream effects, including the inhibition of phosphorylation of key substrates like TACC3 and Plk1, which are crucial for centrosome maturation and spindle assembly.[5] The disruption of these processes results in mitotic arrest and, in p53-proficient cells, induction of apoptosis.[6]

The rationale for combining this compound with other chemotherapy agents, such as taxanes (e.g., docetaxel) and platinum-based drugs (e.g., cisplatin), is to exploit potential synergistic interactions. This compound's ability to arrest cells in mitosis can sensitize them to the cytotoxic effects of DNA-damaging agents like cisplatin or microtubule-stabilizing agents like docetaxel.

Preclinical Data on Aurora A Inhibitors in Combination Therapy

While specific quantitative data for this compound in combination therapies is limited in publicly available literature, studies on the closely related Aurora A inhibitor, MK-5108, and another selective Aurora A inhibitor, alisertib (MLN8237), provide strong evidence for the potential of this drug class in combination regimens.

Combination with Taxanes (e.g., Docetaxel)

Preclinical studies with the Aurora A kinase inhibitor MK-5108 have shown synergistic effects when combined with docetaxel in non-small-cell lung cancer (NSCLC) cell lines. Concurrent treatment of MK-5108 with docetaxel resulted in synergistic inhibition of cell growth.[5][7] Sequential treatment, with docetaxel administered before MK-5108, also showed greater growth inhibition than the reverse sequence, although concurrent treatment was superior.[5][7]

Table 1: Summary of Preclinical Data for Aurora A Inhibitors in Combination with Docetaxel

Cell LineAurora A InhibitorChemotherapy AgentObservationReference
H460 (NSCLC)MK-5108 (0.5 µM)Docetaxel (1 nM)Enhanced apoptosis compared to single agents[5]
A549 (NSCLC)MK-5108 (0.5 µM)Docetaxel (1 nM)Enhanced apoptosis compared to single agents[5]
Combination with Platinum-Based Agents (e.g., Cisplatin)

Similarly, studies with MK-5108 and alisertib have demonstrated synergistic or enhanced anti-tumor activity when combined with cisplatin in various cancer models, including NSCLC and gastrointestinal cancers.[5][8]

Table 2: Summary of Preclinical Data for Aurora A Inhibitors in Combination with Cisplatin

Cancer TypeAurora A InhibitorChemotherapy AgentKey FindingsReference
Non-Small-Cell Lung CancerMK-5108CisplatinSynergistic inhibition of cell growth[5][7]
Gastrointestinal CancerAlisertib (MLN8237)CisplatinSignificantly increased inhibition of cellular viability and survival[8]

Experimental Protocols

In Vitro Synergy Assessment: Combination Index (CI) Assay

This protocol outlines the determination of synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapy agent using the Chou-Talalay method to calculate the Combination Index (CI).

Materials:

  • Cancer cell line of interest

  • This compound

  • Chemotherapy agent (e.g., docetaxel, cisplatin)

  • 96-well plates

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

  • CompuSyn or similar software for CI calculation

Procedure:

  • Single-Agent Dose-Response:

    • Seed cells in 96-well plates at a predetermined optimal density.

    • After 24 hours, treat the cells with a serial dilution of this compound and the other chemotherapy agent in separate wells.

    • Include untreated control wells.

    • Incubate for 72 hours (or a duration appropriate for the cell line).

    • Determine cell viability using a suitable assay.

    • Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug.

  • Combination Treatment:

    • Based on the IC50 values, prepare serial dilutions of both drugs at a constant ratio (e.g., based on their IC50 ratio).

    • Treat cells with the drug combinations in a new 96-well plate.

    • Include wells with single agents at the same concentrations used in the combination and untreated controls.

    • Incubate for 72 hours.

    • Measure cell viability.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use CompuSyn software to input the dose-effect data and calculate the Combination Index (CI).

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the efficacy of this compound in combination with another chemotherapy agent in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • This compound formulated for oral administration

  • Chemotherapy agent formulated for appropriate administration (e.g., intravenous)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy agent).

    • Administer the treatments according to a predetermined schedule and dosage. For example, this compound could be administered orally daily, while the chemotherapy agent is given intravenously once a week.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and general health of the mice.

    • The study endpoint may be reached when tumors in the control group reach a certain size, or based on a predetermined time point.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.

    • Statistically analyze the differences in tumor growth between the groups to determine the significance of the combination therapy.

Visualizations

Signaling Pathway of Aurora A Kinase and Inhibition by this compound

AuroraA_Pathway cluster_0 Upstream Regulation cluster_1 Aurora A Kinase cluster_2 Downstream Effectors cluster_3 Cellular Outcomes TPX2 TPX2 AurA Aurora A TPX2->AurA Activates Ajuba Ajuba Ajuba->AurA Activates PLK1 PLK1 AurA->PLK1 Phosphorylates TACC3 TACC3 AurA->TACC3 Phosphorylates p53 p53 AurA->p53 Phosphorylates (Ser215) Spindle Mitotic Spindle Assembly PLK1->Spindle TACC3->Spindle Apoptosis Apoptosis p53->Apoptosis Induces G2M G2/M Arrest Spindle->G2M Disruption leads to G2M->Apoptosis MK8745 This compound MK8745->AurA Inhibits

Caption: Aurora A signaling and this compound inhibition.

Experimental Workflow for In Vitro Synergy Assessment

InVitro_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat_single Treat with Single Agents (Serial Dilutions) seed->treat_single treat_combo Treat with Drug Combination (Constant Ratio) seed->treat_combo incubate Incubate for 72h treat_single->incubate treat_combo->incubate viability Measure Cell Viability (e.g., MTT Assay) incubate->viability ic50 Calculate IC50 for Each Drug viability->ic50 ci Calculate Combination Index (CI) using CompuSyn viability->ci ic50->treat_combo Inform Ratio end Determine Synergy, Additivity, or Antagonism ci->end InVivo_Workflow start Start: Tumor Cell Implantation in Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatments: - Vehicle - this compound - Chemo Agent - Combination randomize->treat monitor Monitor Tumor Volume and Mouse Health treat->monitor endpoint Reach Study Endpoint monitor->endpoint analysis Data Analysis: - Tumor Growth Curves - TGI Calculation endpoint->analysis end Evaluate Combination Efficacy analysis->end

References

Application Notes and Protocols for Immunofluorescence Staining of Cellular Localization Following MK-8745 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Inhibition of Aurora A with this compound leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells with wild-type p53, or endoreduplication and polyploidy in cells with mutant or null p53.[3][4] A critical aspect of understanding the cellular response to this compound is the analysis of protein subcellular localization. This document provides detailed protocols for immunofluorescence staining to visualize the cellular distribution of key proteins, including Aurora A, its activator TPX2, and the tumor suppressor p53, following treatment with this compound.

Mechanism of Action of this compound

This compound selectively inhibits the kinase activity of Aurora A, an enzyme crucial for centrosome maturation, spindle assembly, and proper chromosome segregation during mitosis. The binding of the activator protein TPX2 to Aurora A is essential for its localization to the mitotic spindle. Treatment with this compound disrupts this process, leading to the mislocalization of Aurora A.[5] This disruption of Aurora A function ultimately triggers cell cycle arrest and, depending on the cellular context, apoptosis or polyploidy.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50Selectivity vs. Aurora BReference
Aurora A Kinase0.6 nM>450-fold[1][2]

Table 2: Cellular Effects of this compound Treatment in Different Cancer Cell Lines

Cell Linep53 StatusPhenotype after this compound Treatment% Apoptosis (5 µM this compound, 48h)% Polyploidy (5 µM this compound, 48h)Reference
CAPAN2 (Pancreatic)Wild-typeApoptosis15%-[3]
PANC1 (Pancreatic)MutantPolyploidy-56%[3]
DSCRT (Sarcoma)Wild-typeApoptosis8%-[3]
ST88 (Sarcoma)MutantPolyploidy-18%[3]
SK-Mel32 (Melanoma)Wild-typeApoptosis9.6%-[3]
SK-Mel28 (Melanoma)MutantPolyploidy-40%[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for immunofluorescence staining.

MK8745_Pathway cluster_0 Cellular Response cluster_1 p53-dependent Apoptosis cluster_2 p53-independent Polyploidy MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA inhibits Spindle Mitotic Spindle Localization AuroraA->Spindle required for G2M G2/M Arrest AuroraA->G2M disruption leads to TPX2 TPX2 TPX2->AuroraA activates & localizes p53_wt p53 wild-type G2M->p53_wt p53_mut p53 mutant/null G2M->p53_mut Apoptosis Apoptosis p53_wt->Apoptosis induces Polyploidy Polyploidy p53_mut->Polyploidy leads to

Caption: Signaling pathway of this compound action.

IF_Workflow start Start: Culture Cells treatment Treat with this compound (and vehicle control) start->treatment fix Fixation treatment->fix permeabilize Permeabilization fix->permeabilize block Blocking permeabilize->block primary_ab Primary Antibody Incubation (e.g., anti-Aurora A, anti-p53, anti-TPX2) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab dapi Counterstain with DAPI secondary_ab->dapi mount Mount Coverslips dapi->mount image Image Acquisition (Confocal Microscopy) mount->image analyze Image Analysis and Quantification image->analyze

Caption: Experimental workflow for immunofluorescence.

Detailed Experimental Protocols

Materials and Reagents
  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (or paraformaldehyde), 4% in PBS

  • Triton X-100 or Saponin for permeabilization

  • Blocking buffer (e.g., 5% BSA or normal goat serum in PBS)

  • Primary antibodies (see Table 3 for recommendations)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 568, 647)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Confocal microscope

Table 3: Recommended Primary Antibodies

Target ProteinHost SpeciesRecommended Dilution
Aurora ARabbit or Mouse1:200 - 1:500
p53Mouse or Rabbit1:100 - 1:400
TPX2Rabbit1:200 - 1:500
Phospho-Histone H3 (Ser10)Rabbit1:500 - 1:1000

Note: Optimal antibody dilutions should be determined empirically for each experimental system.

Protocol for Immunofluorescence Staining
  • Cell Seeding and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. For membrane-associated proteins, 0.1% Saponin in PBS can be a milder alternative.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies to their optimal concentration in the blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Protect from light from this step onwards.

    • Add the diluted secondary antibody solution to the coverslips and incubate for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a confocal microscope. Use appropriate laser lines and emission filters for the chosen fluorophores.

    • Capture Z-stacks to obtain a comprehensive view of the subcellular localization.

    • Analyze the images using appropriate software to quantify changes in protein localization, such as nuclear-to-cytoplasmic ratio or co-localization with specific cellular structures.

Expected Results

  • Aurora A: In control mitotic cells, Aurora A should localize to the centrosomes and mitotic spindle. Following this compound treatment, a diffuse, mislocalized pattern of Aurora A throughout the cytoplasm is expected.

  • TPX2: TPX2 co-localizes with Aurora A at the mitotic spindle in control cells. Its localization may also be disrupted upon this compound treatment.

  • p53: In p53 wild-type cells, an increase in nuclear p53 staining may be observed following this compound treatment, indicative of its activation.

  • Phospho-Histone H3 (Ser10): This marker for mitotic cells will be useful to identify the cell population affected by this compound.

By following these protocols, researchers can effectively utilize immunofluorescence to investigate the cellular consequences of Aurora A inhibition by this compound and gain valuable insights into its mechanism of action.

References

Application Note: Measuring Cell Viability in Response to the Aurora A Kinase Inhibitor MK-8745 using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for assessing the cytotoxic and cytostatic effects of MK-8745, a selective Aurora A kinase inhibitor, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. The protocol covers reagent preparation, cell culture, compound treatment, and data analysis. Additionally, it outlines the underlying mechanism of this compound, which is crucial for interpreting the assay results, as its effects on cell fate are highly dependent on the p53 tumor suppressor status of the cell line used.

Introduction

The MTT assay is a widely used, reliable method for evaluating cell viability and proliferation. It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[1][2] The principle is based on the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active cells.[1][3][4] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance, which is proportional to the number of living cells.[1][5]

This compound is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key serine/threonine kinase that regulates multiple aspects of mitotic progression.[6][7] Inhibition of Aurora A by this compound leads to G2/M phase cell cycle arrest.[6][8] The ultimate cellular outcome of this arrest is critically dependent on the p53 status of the cells. In cells with wild-type p53, this compound treatment typically induces apoptosis.[9][10][11] Conversely, in cells that are p53-null or harbor mutant p53, the treatment results in a failure of cytokinesis and subsequent endoreduplication, leading to polyploidy.[9][10][11][12] This application note provides the necessary protocols to quantify these effects using the MTT assay.

Signaling Pathway of this compound Action

This compound exerts its effect by inhibiting Aurora A kinase, a crucial component for successful mitosis. This inhibition leads to mitotic arrest. The cell's response to this arrest is a critical determinant of the drug's efficacy and is largely governed by the p53 pathway.

MK8745_Pathway cluster_0 cluster_1 MK8745 This compound AurA Aurora A Kinase MK8745->AurA inhibits Mitosis Mitotic Progression AurA->Mitosis promotes Arrest Mitotic Arrest AurA->Arrest p53_WT p53 Wild-Type Arrest->p53_WT if p53_Mut p53 Mutant/Null Arrest->p53_Mut if Apoptosis Apoptosis (Cell Death) p53_WT->Apoptosis leads to Polyploidy Endoreduplication & Polyploidy (Growth Arrest) p53_Mut->Polyploidy leads to

Caption: this compound inhibits Aurora A kinase, causing mitotic arrest, leading to p53-dependent apoptosis or polyploidy.

Experimental Protocol

This protocol is optimized for a 96-well plate format but can be scaled as needed.

Materials and Reagents
  • Cells: Cancer cell line of interest (note p53 status).

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize and store at -20°C, protected from light.[3]

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.

  • Equipment:

    • Sterile 96-well flat-bottom plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Multichannel pipette.

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start p1 1. Harvest & Count Cells start->p1 end End p2 2. Seed Cells in 96-Well Plate (100 µL/well) p1->p2 p3 3. Incubate 24h (Allow attachment) p2->p3 t1 4. Prepare Serial Dilutions of this compound p3->t1 t2 5. Add Compound to Wells (e.g., 100 µL for 2x concentration) t1->t2 t3 6. Incubate for Desired Time (e.g., 48-72h) t2->t3 a1 7. Add 10-20 µL MTT Reagent (Final conc. ~0.5 mg/mL) t3->a1 a2 8. Incubate 2-4h (Formazan formation) a1->a2 a3 9. Add 100-150 µL Solubilizer (e.g., DMSO) a2->a3 a4 10. Shake Plate 15 min (Dissolve crystals) a3->a4 d1 11. Read Absorbance (570 nm) a4->d1 d2 12. Calculate % Viability & Plot Dose-Response Curve d1->d2 d2->end

Caption: Step-by-step workflow for the MTT cell viability assay with this compound treatment.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Determine the optimal cell seeding density by performing a growth curve. The goal is to have cells that are ~80-90% confluent at the end of the experiment in the untreated control wells. A common starting range is 1,000-100,000 cells per well.

    • Seed cells (100 µL/well) into a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Since the stock is in DMSO, ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the drug-treated wells. This represents 100% viability.

      • Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the appropriate wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[1][13]

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals. Monitor for the formation of a visible purple precipitate.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT without disturbing the formazan crystals. For suspension cells, this may require centrifugation of the plate.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[4]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[1]

    • Calculation:

      • Subtract the average absorbance of the blank controls from all other readings.

      • Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ (the concentration of drug that inhibits cell viability by 50%).

Data Presentation

Quantitative data should be organized for clarity and easy comparison.

Table 1: Raw Absorbance Data (570 nm)

This compound (µM) Replicate 1 Replicate 2 Replicate 3 Average Abs. Corrected Abs.*
Blank (No Cells) 0.052 0.055 0.053 0.053 N/A
0 (Vehicle) 1.254 1.288 1.271 1.271 1.218
0.01 1.198 1.231 1.205 1.211 1.158
0.1 0.987 1.011 0.995 0.998 0.945
1 0.654 0.632 0.661 0.649 0.596
10 0.211 0.234 0.225 0.223 0.170
100 0.098 0.101 0.095 0.098 0.045

*Corrected Absorbance = Average Absorbance - Average Blank Absorbance

Table 2: Calculated Cell Viability Data

This compound (µM) Corrected Abs. % Viability
0 (Vehicle) 1.218 100.0%
0.01 1.158 95.1%
0.1 0.945 77.6%
1 0.596 48.9%
10 0.170 14.0%

| 100 | 0.045 | 3.7% |

Important Considerations & Troubleshooting

  • p53 Status: The mechanism of action of this compound is p53-dependent.[9][10] Be aware of the p53 status of your cell line, as this will influence whether the primary outcome is apoptosis or polyploidy-induced growth arrest. Both outcomes will result in a decreased MTT signal.

  • Metabolic Effects: The MTT assay measures metabolic activity, not cell number directly. It is possible for a compound to alter a cell's metabolic rate without killing it, which could confound results. It is advisable to confirm viability with a secondary assay, such as Trypan Blue exclusion or a live/dead stain.

  • Culture Medium: Phenol red and serum in the culture medium can interfere with absorbance readings and increase background.[5] Always use a blank control with the same medium to correct for this. For greater accuracy, consider using phenol red-free medium during the MTT incubation step.[5]

  • Incomplete Solubilization: Ensure all formazan crystals are fully dissolved before reading the plate, as incomplete solubilization is a common source of error. Visually inspect the wells.

  • High Blanks: High absorbance readings in blank wells can indicate contamination of the medium with bacteria or yeast, which can also reduce MTT. Ensure sterile technique is used throughout.

References

Troubleshooting & Optimization

Improving the solubility of MK-8745 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Aurora A kinase inhibitor, MK-8745. Our goal is to help you overcome common challenges, particularly those related to solubility, for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of Aurora A kinase, with an IC50 of 0.6 nM.[1] It exhibits over 450-fold selectivity for Aurora A over Aurora B.[1] Mechanistically, this compound inhibits the activity of Aurora A kinase, a key regulator of mitotic progression. This inhibition leads to a cascade of downstream effects, including cell cycle arrest at the G2/M phase and, in p53 wild-type cells, the induction of apoptosis.[1][2][3]

Q2: What are the key downstream effects of this compound treatment in vitro?

A2: Treatment of cancer cell lines with this compound has been shown to:

  • Induce G2/M cell cycle arrest.[1]

  • Lead to the accumulation of tetraploid nuclei.[1]

  • Promote p53-dependent apoptosis.[1][2][3]

  • Cause the degradation of Aurora A substrates such as TACC3, Eg5, and TPX2.[1]

  • Induce phosphorylation of p53 at serine 15.[1][3]

Q3: In which solvents is this compound soluble?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water.[1] It has limited solubility in ethanol.[1] For detailed solubility data, please refer to the table below.

Solubility Data

SolventConcentrationMolarity (mM)Notes
DMSO≥ 100 mg/mL≥ 231.53Use fresh, moisture-free DMSO for best results.[1]
DMSO86 mg/mL199.11Moisture-absorbing DMSO can reduce solubility.[1]
DMSO>21.6 mg/mL>49.9-
Ethanol1 mg/mL2.32Sonication is recommended to aid dissolution.[4]
WaterInsoluble--

Troubleshooting Guide: Solubility Issues

Problem: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous cell culture medium.

This is a common issue for hydrophobic compounds like this compound. Here are several steps you can take to troubleshoot and prevent precipitation:

Solution Workflow

G cluster_prep Stock Solution Preparation cluster_dilution Dilution Strategy cluster_troubleshooting If Precipitation Occurs stock_prep Prepare high-concentration stock in 100% DMSO serial_dil Perform serial dilutions in 100% DMSO to an intermediate concentration stock_prep->serial_dil Key Step pre_warm Pre-warm cell culture medium to 37°C final_dil Add the intermediate DMSO stock to the pre-warmed medium with gentle mixing pre_warm->final_dil Critical Step ultrasonicate Briefly sonicate the final solution final_dil->ultrasonicate If Needed vortex Vortex gently

Caption: A workflow for preparing and diluting this compound solutions for in vitro assays.

Detailed Steps & Explanations
  • Use High-Quality, Anhydrous DMSO: Moisture in DMSO can significantly decrease the solubility of this compound.[1] Always use fresh, anhydrous DMSO to prepare your initial stock solution.

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming to 37°C and/or brief sonication can aid dissolution.[4]

  • Perform Intermediate Dilutions in DMSO: Instead of directly diluting your highly concentrated stock into your aqueous medium, perform one or more intermediate dilution steps in 100% DMSO. This gradual reduction in concentration can help prevent the compound from crashing out of solution.

  • Pre-warm Your Aqueous Medium: Before adding the this compound/DMSO solution, ensure your cell culture medium or buffer is pre-warmed to 37°C.[4] Adding a cold solution can decrease solubility.

  • Final Dilution with Mixing: Add the intermediate DMSO stock to the pre-warmed aqueous medium drop-wise while gently vortexing or swirling the tube. This rapid and thorough mixing helps to disperse the compound quickly.

  • Ultrasonication (If Necessary): If you still observe precipitation after dilution, a brief sonication in a water bath can sometimes help to redissolve the compound.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 431.91 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 4.32 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. If necessary, warm the tube to 37°C for a few minutes or sonicate briefly.

    • Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]

Protocol 2: Dilution of this compound for a Cell-Based Assay (Example: 1 µM Final Concentration)
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • 100% DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO (e.g., add 10 µL of 10 mM stock to 90 µL of DMSO).

    • Prepare a 100 µM intermediate stock by diluting the 1 mM stock 1:10 in 100% DMSO (e.g., add 10 µL of 1 mM stock to 90 µL of DMSO).

    • To achieve a final concentration of 1 µM in your cell culture, add the 100 µM intermediate stock at a 1:100 ratio to your pre-warmed cell culture medium (e.g., add 10 µL of 100 µM stock to 990 µL of medium). Mix immediately by gentle pipetting or vortexing.

    • Ensure the final concentration of DMSO in your cell culture is at a level that is not toxic to your cells (typically ≤ 0.5%).

Signaling Pathways

This compound Inhibition of Aurora A and Induction of p53-Dependent Apoptosis

G cluster_pathway This compound Signaling Pathway MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA Inhibits p53_phospho p53 Phosphorylation (Ser15) AuroraA->p53_phospho Regulates CellCycleArrest G2/M Cell Cycle Arrest AuroraA->CellCycleArrest Inhibition Causes Substrate_degradation Degradation of: TACC3, Eg5, TPX2 AuroraA->Substrate_degradation Inhibition Causes p53_exp p53 Protein Expression p53_phospho->p53_exp Leads to Apoptosis Apoptosis p53_exp->Apoptosis Induces

Caption: The inhibitory effect of this compound on Aurora A kinase and subsequent cellular responses.

References

Addressing potential off-target effects of MK-8745 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of MK-8745 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of Aurora A kinase.[1] Its primary mechanism of action is the inhibition of Aurora A, a key regulator of mitotic progression. This inhibition leads to G2/M phase cell cycle arrest and, in many cancer cell lines, subsequent apoptosis.[1][2] The apoptotic response is often dependent on the p53 status of the cells.[3][4][5]

Q2: How selective is this compound for Aurora A kinase?

A2: this compound exhibits high selectivity for Aurora A over Aurora B kinase. Published data indicates a selectivity of over 450-fold[1] and in some studies, as high as 1,030-fold.[6][7] This high selectivity minimizes the direct inhibition of Aurora B at concentrations effective for Aurora A inhibition.

Q3: What are the known downstream effects of this compound treatment?

A3: Treatment with this compound leads to a decrease in the phosphorylation of Aurora A at Threonine 288 (its autophosphorylation site) and its substrates, such as TACC3, Eg5, and TPX2.[5] This results in cell cycle arrest, characterized by an accumulation of cells in the G2/M phase with tetraploid nuclei.[2] In p53 wild-type cells, this is typically followed by the induction of p53 phosphorylation (at Ser15), an increase in p53 protein expression, and ultimately, p53-dependent apoptosis.[3][4][5] In p53-deficient or mutant cells, treatment is more likely to result in endoreduplication and polyploidy without significant apoptosis.[3][4]

Q4: I am observing a phenotype that doesn't align with Aurora A inhibition. Could this be an off-target effect?

A4: While this compound is highly selective, the possibility of off-target effects in a specific cellular context can never be entirely ruled out for any small molecule inhibitor.[8][9] Unexpected phenotypes could arise from inhibition of other kinases, interference with other cellular pathways, or context-dependent cellular responses.[10] It is crucial to perform control experiments to validate that the observed phenotype is a direct result of Aurora A inhibition.

Troubleshooting Guide

This guide provides a systematic approach to investigate and control for potential off-target effects of this compound.

Issue 1: Unexpected or Inconsistent Phenotypic Readouts

If you observe a phenotype that is not consistent with the known effects of Aurora A inhibition (e.g., cell death in the absence of G2/M arrest, unexpected morphological changes), consider the following troubleshooting steps.

Experimental Workflow for Phenotype Validation

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Orthogonal Approaches cluster_3 Interpretation A Unexpected Phenotype Observed with this compound B Confirm Aurora A Inhibition: Western Blot for p-Aurora A (T288) A->B C Assess Downstream Markers: Western Blot for p-Histone H3 (Ser10) B->C D Cell Cycle Analysis: Flow Cytometry C->D E Use a Structurally Different Aurora A Inhibitor (e.g., MLN8237/Alisertib) D->E F Genetic Knockdown: siRNA/shRNA for Aurora A E->F G Phenotype Reproduced with Orthogonal Approaches? F->G H Yes: Likely On-Target Effect G->H Yes I No: Potential Off-Target Effect G->I No

Caption: Workflow for validating on-target effects of this compound.

Detailed Methodologies:

  • Western Blot for Aurora A Activity:

    • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a DMSO vehicle control.

    • Lysis: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

    • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Probe the membrane with a primary antibody against phospho-Aurora A (Thr288). After washing, incubate with an appropriate secondary antibody.

    • Detection: Visualize bands using a chemiluminescence or fluorescence-based detection system.

    • Control: Strip the blot and re-probe with an antibody for total Aurora A to confirm equal protein loading. A significant decrease in the p-Aurora A / total Aurora A ratio indicates on-target inhibition.

  • siRNA/shRNA Knockdown of Aurora A:

    • Transfection/Transduction: Introduce Aurora A-targeting siRNA or shRNA into your cells using a suitable delivery method. Include a non-targeting control siRNA/shRNA.

    • Incubation: Allow sufficient time for the knockdown of Aurora A protein expression (typically 48-72 hours).

    • Phenotypic Assay: Perform the experiment where the unexpected phenotype was observed and compare the results between Aurora A knockdown and control cells.

    • Validation: Confirm Aurora A knockdown by Western blot. If the phenotype is recapitulated with genetic knockdown, it is likely an on-target effect.[3]

Issue 2: Variability in Experimental Results

Inconsistent results between experiments can be due to several factors.

Troubleshooting Steps:

  • Compound Integrity:

    • Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved before adding to cell culture media. Use fresh DMSO, as moisture can reduce solubility.

    • Storage: Store the stock solution at -80°C for long-term stability (up to 1 year) and at -20°C for shorter-term use (up to 1 month). Avoid repeated freeze-thaw cycles.

  • Cellular Context:

    • p53 Status: The cellular response to this compound is heavily influenced by the p53 status of the cell line.[3][4] Verify the p53 status of your cells, as this will determine whether apoptosis or polyploidy is the expected outcome.

    • TPX2 Expression: The expression level of the Aurora A activator, TPX2, may correlate with sensitivity to this compound.[11][12] Higher TPX2 levels may confer resistance.[11]

  • Assay Conditions:

    • ATP Concentration: In biochemical assays, the IC50 value of an ATP-competitive inhibitor like this compound can be influenced by the ATP concentration.[6] Standardize the ATP concentration in your assays, preferably at or near the Km for ATP of Aurora A.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50Assay ConditionsReference
Aurora A0.6 nMBiochemical Assay
Aurora B>270 nMBiochemical Assay[3]

Table 2: Cellular Responses to this compound

Cell Linep53 StatusPrimary OutcomeReference
HCT116Wild-TypeApoptosis[3]
HCT116 p53-/-NullPolyploidy[3]
PANC1MutantPolyploidy[3]
CAPAN2Wild-TypeApoptosis[3]

Signaling Pathway

Aurora A Signaling and Inhibition by this compound

G cluster_0 Upstream Regulation cluster_1 Aurora A Kinase cluster_2 Downstream Effects TPX2 TPX2 AurA Aurora A TPX2->AurA activates pAurA p-Aurora A (T288) AurA->pAurA autophosphorylation Spindle Spindle Assembly pAurA->Spindle promotes G2M G2/M Arrest pAurA->G2M prevents arrest MK8745 This compound MK8745->pAurA inhibits Spindle->G2M p53 p53 Activation G2M->p53 induces (in p53 WT cells) Polyploidy Polyploidy G2M->Polyploidy leads to (in p53 null/mutant cells) Apoptosis Apoptosis p53->Apoptosis

Caption: this compound inhibits Aurora A, leading to cell cycle arrest and p53-dependent outcomes.

References

Optimizing MK-8745 treatment duration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MK-8745

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the treatment duration and achieve maximum efficacy in your experiments involving this compound.

Important Notice: Identity of this compound

It is critical to note that the designation "this compound" has been used in scientific literature to refer to two distinct small molecule inhibitors:

  • An inhibitor of the G-protein coupled receptor 39 (GPR39).

  • An inhibitor of Aurora A kinase.

To ensure the accuracy and relevance of the information you are consulting, please select the section corresponding to the specific this compound compound you are working with.

This compound (GPR39 Inhibitor)

This section provides technical support for the use of this compound as a GPR39 inhibitor.

Troubleshooting Guide
Question/Issue Possible Cause(s) Suggested Solution(s)
Why am I not observing a downstream signaling response (e.g., Ca2+ flux, ERK phosphorylation) after this compound treatment? 1. Low or absent GPR39 expression in the cell line. 2. Presence of endogenous GPR39 agonists in the culture medium. 3. Constitutive activity of GPR39 in the experimental system.[1] 4. Suboptimal concentration or treatment duration.1. Confirm GPR39 expression via qPCR or Western blot. 2. Use serum-free medium or charcoal-stripped serum to remove potential agonists. 3. Establish a baseline of downstream signaling in untreated cells to account for constitutive activity. 4. Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell type and assay.
My results with this compound are inconsistent across experiments. 1. Variability in extracellular zinc (Zn2+) concentration.[1][2] 2. pH fluctuations in the culture medium.[1][2] 3. Cell passage number affecting receptor expression or signaling.1. Control for Zn2+ levels in your media or buffer, as it is a GPR39 agonist. Consider using a zinc chelator in control experiments. 2. Ensure consistent pH of all solutions, as GPR39 activity is pH-sensitive.[1][2] 3. Use cells within a consistent and narrow passage number range for all experiments.
I am observing unexpected off-target effects. 1. this compound may have activity against other receptors or kinases at higher concentrations. 2. The observed phenotype may be an indirect consequence of GPR39 inhibition in your specific cellular context.1. Perform a literature search for known off-target effects of this compound. Use the lowest effective concentration determined from your dose-response studies. 2. Use a secondary, structurally distinct GPR39 inhibitor or siRNA-mediated knockdown of GPR39 to validate that the observed phenotype is on-target.[3]
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a GPR39 inhibitor?

A1: this compound is a GPR39 inhibitor, meaning it blocks the signaling pathways activated by this receptor. GPR39 is a G-protein coupled receptor that can signal through multiple G-protein subtypes, including Gαq, Gαs, and Gα12/13.[1][2][4] Inhibition by this compound would be expected to block downstream events such as intracellular calcium release, cAMP production, and RhoA activation.[1][2][4]

Q2: What is the role of zinc in experiments with this compound?

A2: Zinc (Zn2+) is an endogenous agonist of GPR39.[1][2] The presence of Zn2+ in your experimental system will activate the receptor and may compete with or otherwise modulate the effects of this compound. It is crucial to be aware of and control for the concentration of Zn2+ in your cell culture media and buffers to ensure reproducible results.

Q3: Does GPR39 have constitutive activity?

A3: Yes, GPR39 has been reported to have relatively high ligand-independent constitutive activity, primarily signaling through Gαq.[1] This means that even in the absence of an agonist like Zn2+, the receptor can be active. When using an inhibitor like this compound, you may be inhibiting this basal activity.

Experimental Protocol: Optimizing this compound Treatment Duration

This protocol provides a general framework for determining the optimal treatment duration of this compound for inhibiting GPR39 signaling.

  • Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

  • Dose-Response (Initial):

    • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed, intermediate time point (e.g., 24 hours).

    • Measure a downstream marker of GPR39 activity (e.g., intracellular calcium, phospho-ERK, or a relevant gene transcript).

    • Determine the EC50 from this experiment to select a concentration for the time-course study.

  • Time-Course Experiment:

    • Treat cells with the selected concentration of this compound.

    • Harvest cells or perform measurements at multiple time points (e.g., 1, 6, 12, 24, 48, 72 hours).

    • Assay for the desired biological endpoint. This could be:

      • Short-term: Inhibition of a signaling event (e.g., phosphorylation of a downstream kinase).

      • Long-term: A functional outcome (e.g., changes in cell proliferation, migration, or gene expression).

  • Data Analysis: Plot the measured effect against time to determine the onset and duration of this compound's inhibitory action. The optimal duration will be the shortest time required to achieve the maximal desired effect.

Visualizations: GPR39 Signaling and Experimental Workflow

GPR39_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Zn2+ Zn2+ GPR39 GPR39 Zn2+->GPR39 Activates This compound This compound This compound->GPR39 Inhibits Gaq Gaq GPR39->Gaq Gas Gas GPR39->Gas Ga1213 Ga1213 GPR39->Ga1213 PLC PLC Gaq->PLC AC AC Gas->AC RhoA RhoA Ga1213->RhoA IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP ROCK ROCK RhoA->ROCK Ca_release Ca2+ Release IP3_DAG->Ca_release PKA PKA cAMP->PKA SRE SRE Transcription ROCK->SRE

Caption: GPR39 signaling pathways and point of this compound inhibition.

Troubleshooting_Workflow Start Inconsistent Results with This compound (GPR39i) Check_GPR39 Is GPR39 expressed in your cell line? Start->Check_GPR39 Check_Zn2 Are Zn2+ levels controlled? Check_GPR39->Check_Zn2 Yes Confirm_Expression Confirm expression (qPCR/Western) Check_GPR39->Confirm_Expression No/Unknown Check_pH Is medium pH consistent? Check_Zn2->Check_pH Yes Control_Zn2 Use serum-free medium or chelators Check_Zn2->Control_Zn2 No Validate_Target Validate with siRNA or secondary inhibitor Check_pH->Validate_Target Yes Control_pH Ensure consistent buffering of all solutions Check_pH->Control_pH No End Consistent Results Validate_Target->End Confirm_Expression->Start Control_Zn2->Start Control_pH->Start

Caption: Logical workflow for troubleshooting GPR39 inhibitor experiments.

This compound (Aurora A Kinase Inhibitor)

This section provides technical support for the use of this compound as an Aurora A kinase inhibitor.

Troubleshooting Guide
Question/Issue Possible Cause(s) Suggested Solution(s)
Why do my cells undergo polyploidy instead of apoptosis after this compound treatment? The cellular outcome following Aurora A inhibition is highly dependent on the p53 status of the cell line. Cells with mutant or null p53 tend to undergo endoreduplication and become polyploid, while p53 wild-type cells are more prone to apoptosis.[5][6]1. Determine the p53 status of your cell line (sequencing or literature search). 2. If you are aiming for apoptosis, ensure you are using a p53 wild-type cell line. 3. The observed phenotype is an expected outcome for p53-deficient cells.
I am observing resistance to this compound in my non-Hodgkin lymphoma (NHL) cell line. The sensitivity of NHL cells to this compound has been correlated with the expression level of the Aurora A activator, TPX2.[7][8] Low expression of TPX2 may lead to increased sensitivity, while high expression can cause resistance.[7][8]1. Measure the expression level of TPX2 in your cell line. 2. Consider experimental modulation of TPX2 (e.g., siRNA knockdown) to see if it sensitizes resistant cells to this compound.[7][8]
How do I best quantify the effects of this compound on the cell cycle? This compound treatment typically causes a G2/M arrest.[7][8]1. Use flow cytometry with a DNA stain (e.g., propidium iodide) to analyze the cell cycle distribution. Look for an accumulation of cells in the 4N peak (G2/M). 2. For longer time points, especially in p53-deficient cells, you may observe >4N populations, indicative of polyploidy. 3. Co-stain with an apoptosis marker (e.g., Annexin V) to simultaneously quantify cell death.
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as an Aurora A kinase inhibitor?

A1: this compound is a selective small-molecule inhibitor of Aurora A kinase.[9] This kinase is a key regulator of mitosis, involved in centrosome maturation, spindle assembly, and chromosome segregation. Inhibition of Aurora A by this compound disrupts these mitotic processes, leading to cell cycle arrest at the G2/M phase.[7][8]

Q2: What is the ultimate fate of cells treated with this compound?

A2: The ultimate cell fate is largely determined by the p53 tumor suppressor protein status.[5][6]

  • p53 Wild-Type Cells: Tend to undergo a short mitotic delay followed by apoptosis.[5][6]

  • p53 Mutant/Null Cells: Tend to undergo prolonged mitotic arrest, followed by mitotic slippage and endoreduplication, resulting in large, polyploid cells.[5][6]

Q3: Is this compound specific for Aurora A?

A3: this compound is described as a selective inhibitor of Aurora A kinase, which distinguishes it from pan-Aurora inhibitors that also target Aurora B and C.[7] This specificity is important, as inhibition of Aurora B typically leads to a different phenotype (polyploidy regardless of p53 status).[5]

Data Presentation: this compound Effect by p53 Status
Cellular Phenotype p53 Wild-Type Cells p53 Mutant/Null Cells Reference
Primary Outcome ApoptosisEndoreduplication / Polyploidy[5][6]
Cell Cycle Arrest Short delay in mitosisProlonged arrest in mitosis[5][6]
Apoptosis Induction SignificantMinimal to none[5][6]
p53 Phosphorylation (Ser15) InducedNot applicable[6][9][10]
Experimental Protocol: Optimizing Treatment Duration for Apoptosis

This protocol provides a framework for determining the optimal treatment duration of this compound to induce apoptosis in p53 wild-type cancer cells.

  • Cell Seeding: Plate p53 wild-type cells at a density that allows for multi-day treatment without reaching confluence.

  • Dose-Response (Initial):

    • Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a fixed time point (e.g., 48 hours).

    • Measure apoptosis using an Annexin V/PI flow cytometry assay.

    • Determine the EC50 for apoptosis induction to select a concentration for the time-course study.

  • Time-Course Experiment:

    • Treat cells with the selected concentration of this compound.

    • Harvest cells at multiple time points (e.g., 12, 24, 48, 72, 96 hours).

    • Analyze samples by flow cytometry for both cell cycle distribution (PI staining) and apoptosis (Annexin V staining).

  • Data Analysis:

    • Plot the percentage of apoptotic cells (Annexin V positive) against time.

    • Simultaneously, plot the percentage of cells in the G2/M phase against time.

    • The optimal duration is the time point that yields the maximal apoptotic response, which is expected to follow the peak of G2/M arrest.

Visualizations: Aurora A Pathway and Experimental Decision Tree

Aurora_A_Pathway cluster_mitosis Mitosis Prophase Prophase TPX2 TPX2 Prophase->TPX2 Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase AuroraA Aurora A Kinase TPX2->AuroraA Activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Centrosome->Metaphase Spindle->Metaphase MK8745 This compound MK8745->AuroraA Inhibits

Caption: Role of Aurora A kinase in mitosis and point of this compound inhibition.

Cell_Fate_Decision_Tree Start Treat cells with This compound (Aurora A i) Check_p53 What is the p53 status? Start->Check_p53 p53_WT p53 Wild-Type Check_p53->p53_WT Wild-Type p53_Mut p53 Mutant/Null Check_p53->p53_Mut Mutant / Null Outcome_Apoptosis Expected Outcome: Short Mitotic Arrest -> Apoptosis p53_WT->Outcome_Apoptosis Outcome_Polyploidy Expected Outcome: Prolonged Mitotic Arrest -> Polyploidy p53_Mut->Outcome_Polyploidy

Caption: Decision tree for predicting cell fate after Aurora A inhibition.

References

Troubleshooting unexpected results in MK-8745 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MK-8745, a potent and selective Aurora A kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective small-molecule inhibitor of Aurora A kinase, with an IC50 of 0.6 nM.[1] Its selectivity for Aurora A over Aurora B is more than 450-fold.[1] By inhibiting Aurora A, this compound disrupts critical mitotic processes, leading to cell cycle arrest at the G2/M phase.[1][2] The ultimate cell fate following treatment is largely dependent on the p53 tumor suppressor status of the cells.[3][4]

Q2: What is the expected outcome of this compound treatment on different cell lines?

The cellular response to this compound is primarily dictated by the p53 status of the cell line:

  • p53 Wild-Type Cells: In cells with functional p53, this compound treatment typically leads to a brief mitotic delay followed by apoptosis.[3][4] This is often accompanied by the induction of p53 phosphorylation at Ser15 and an increase in total p53 protein levels.[1][4]

  • p53 Mutant/Null Cells: In cells lacking functional p53, this compound treatment results in a prolonged mitotic arrest, followed by endoreduplication and the accumulation of polyploid cells, with little to no apoptosis observed.[3]

Q3: How does this compound selectivity for Aurora A over Aurora B impact experimental results?

This compound exhibits high selectivity for Aurora A over Aurora B. This is a critical feature, as inhibition of Aurora B can lead to a distinct phenotype of polyploidy, regardless of p53 status.[3] The high selectivity of this compound allows for the specific interrogation of Aurora A function. However, it is important to note that at very high concentrations, off-target effects, including inhibition of Aurora B, may occur.

Q4: What are the recommended working concentrations for this compound in cell-based assays?

Effective concentrations of this compound can vary between cell lines. While the biochemical IC50 is in the low nanomolar range, higher concentrations (in the micromolar range) are often required to achieve complete inhibition of Aurora A activity in a cellular context.[5][6] A dose-response experiment is strongly recommended for each new cell line to determine the optimal concentration for the desired biological effect. For many cell lines, concentrations ranging from 1 to 10 µM have been shown to be effective.[3]

Troubleshooting Unexpected Results

Scenario 1: Reduced or No Apoptosis Observed in a p53 Wild-Type Cell Line

Possible Cause 1: Incorrect p53 Status The assumed p53 status of the cell line may be incorrect.

Troubleshooting Workflow:

A Start: Unexpectedly low apoptosis in p53-WT cells B Verify p53 status via Western Blot A->B C Analyze p53 and p21 protein levels B->C D Is p53 expressed and functional? C->D E Cell line has mutant or null p53. Re-classify and expect polyploidy. D->E No/Mutant F p53 is wild-type. Proceed to next troubleshooting step. D->F Yes

Caption: Workflow to verify p53 status.

Possible Cause 2: Suboptimal Drug Concentration The concentration of this compound may be too low to effectively inhibit Aurora A in the specific cell line.

Troubleshooting Steps:

  • Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) to determine the optimal concentration for inducing apoptosis in your cell line.

  • Assess Target Engagement: Perform a Western blot to analyze the phosphorylation of Aurora A substrates, such as TACC3, Eg5, and TPX2.[1] A decrease in the phosphorylation of these substrates indicates target engagement.

Possible Cause 3: Drug Inactivity Improper storage or handling may have led to the degradation of the this compound compound.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: Dissolve a fresh batch of this compound powder in anhydrous DMSO.[1]

  • Store Properly: Aliquot and store stock solutions at -80°C to avoid repeated freeze-thaw cycles.[1]

Scenario 2: Unexpected Polyploidy in a p53 Wild-Type Cell Line

Possible Cause 1: High Drug Concentration and Off-Target Effects Excessively high concentrations of this compound may lead to off-target inhibition of Aurora B, resulting in polyploidy.

Troubleshooting Steps:

  • Titrate Down the Concentration: Perform a dose-response experiment to find the lowest effective concentration that induces apoptosis without causing significant polyploidy.

  • Assess Aurora B Activity: Perform a Western blot for phospho-Histone H3 (Ser10), a direct substrate of Aurora B.[3] An inhibition of this phosphorylation would suggest off-target Aurora B inhibition.

Possible Cause 2: Acquired Resistance Prolonged exposure to the drug may have led to the selection of a resistant cell population.

Troubleshooting Steps:

  • Check for Expression of Resistance Markers: Analyze the expression levels of TPX2, an activator of Aurora A. Overexpression of TPX2 has been shown to confer resistance to this compound.[2]

  • Consider siRNA Knockdown: If TPX2 is overexpressed, consider performing siRNA-mediated knockdown of TPX2 to potentially re-sensitize the cells to this compound.[2]

Scenario 3: High Cell Death in a p53 Mutant/Null Cell Line (Expected Polyploidy)

Possible Cause: Off-Target Toxicity At high concentrations, this compound or other inhibitors can induce cytotoxicity through off-target effects unrelated to Aurora A inhibition.[5]

Troubleshooting Steps:

  • Lower the Drug Concentration: Determine the lowest concentration that effectively induces polyploidy without causing widespread cell death.

  • Use a More Selective Inhibitor: If off-target toxicity is suspected, consider using an alternative, highly selective Aurora A inhibitor for comparison.

  • Control for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not causing toxicity.

Data Summary

Table 1: Cellular Outcomes of this compound Treatment in Various Cell Lines

Cell Linep53 StatusThis compound ConcentrationPrimary OutcomeApoptosis (%)Polyploidy (%)Reference
HCT116Wild-Type5 µM (48h)Apoptosis15-[3]
HCT116 p53-/-Null5 µM (48h)Polyploidy-56[3]
CAPAN2Wild-Type5 µM (48h)Apoptosis15-[3]
PANC1Mutant5 µM (48h)Polyploidy-56[3]
DSCRTWild-Type5 µM (48h)Apoptosis8-[3]
ST88Mutant5 µM (48h)Polyploidy-18[3]
SK-Mel32Wild-Type5 µM (48h)Apoptosis9.6-[3]
SK-Mel28Mutant5 µM (48h)Polyploidy-40[3]

Experimental Protocols

Protocol 1: Determination of p53 Status by Western Blot
  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against total p53 (e.g., DO-1 or DO-7 clones) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Analysis of Apoptosis and Polyploidy by Flow Cytometry (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak, while polyploid cells will have a DNA content greater than 4N.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound Signaling Pathway cluster_1 Cell Fate Determination MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA inhibits Mitosis Mitotic Progression AuroraA->Mitosis promotes G2M_Arrest G2/M Arrest AuroraA->G2M_Arrest inhibition leads to p53_WT p53 Wild-Type Apoptosis Apoptosis p53_WT->Apoptosis p53_Mut p53 Mutant/Null Polyploidy Polyploidy p53_Mut->Polyploidy G2M_Arrest_ref->p53_WT in cells with G2M_Arrest_ref->p53_Mut in cells with

Caption: this compound mechanism and p53-dependent cell fate.

A Start: Observe unexpected cell phenotype C Analyze by Flow Cytometry (PI Staining) A->C B Is the outcome apoptosis or polyploidy? D Confirm apoptosis with Annexin V/7-AAD B->D Apoptosis E Confirm polyploidy by DNA content > 4N B->E Polyploidy C->B F Is the observed phenotype consistent with p53 status? D->F E->F G Troubleshoot p53 status, drug concentration, or resistance F->G No H Experiment is proceeding as expected F->H Yes

Caption: Troubleshooting unexpected cellular phenotypes.

References

Technical Support Center: Overcoming MK-8745 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Aurora A kinase inhibitor, MK-8745, in cancer cell lines.

Troubleshooting Guide

This guide addresses common issues observed during experiments with this compound and provides potential solutions.

Issue 1: Decreased sensitivity or acquired resistance to this compound in your cancer cell line.

  • Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness or has become completely resistant. What are the possible reasons and how can I investigate this?

  • Answer: Acquired resistance to this compound is often linked to two primary mechanisms: overexpression of the Aurora A activator, TPX2, or alterations in the p53 signaling pathway.

    • Investigating TPX2 Overexpression:

      • Western Blot Analysis: Compare the protein expression levels of TPX2 in your resistant cell line to the parental, sensitive cell line. A significant increase in TPX2 protein in the resistant line is a strong indicator of this resistance mechanism.

      • qRT-PCR: To determine if the increased protein level is due to increased transcription, perform quantitative real-time PCR to measure TPX2 mRNA levels.

      • Co-immunoprecipitation: To confirm the interaction between Aurora A and TPX2, you can perform a co-immunoprecipitation assay.

    • Investigating p53 Pathway Alterations:

      • p53 Sequencing: Sequence the TP53 gene in your resistant cell line to check for mutations that may inactivate its function.

      • Functional Assays: Assess the functional status of p53 by treating the cells with a DNA damaging agent (e.g., doxorubicin) and measuring the induction of p53 target genes like p21 by Western blot or qRT-PCR. A lack of induction in the resistant line suggests a compromised p53 pathway.

      • Cell Cycle Analysis: this compound treatment in p53 wild-type cells typically leads to apoptosis, while in p53-deficient cells, it often results in endoreduplication and polyploidy. You can assess this using propidium iodide staining followed by flow cytometry. An increase in the polyploid population in your resistant line suggests a p53-related resistance mechanism.

Issue 2: High intrinsic resistance to this compound in a new cancer cell line.

  • Question: I am screening a new cancer cell line, and it shows high intrinsic resistance to this compound. How can I determine the underlying cause?

  • Answer: Similar to acquired resistance, high intrinsic resistance is often associated with pre-existing high levels of TPX2 or a non-functional p53 pathway. You can follow the same investigative steps outlined in Issue 1 to determine the cause. Additionally, consider assessing the baseline expression level of Aurora A kinase itself, as very low levels might also contribute to a lack of dependence on this pathway.

Frequently Asked Questions (FAQs)

Q1: What are the main molecular mechanisms of resistance to this compound?

A1: The two most well-characterized mechanisms of resistance to this compound are:

  • Overexpression of TPX2: TPX2 is a microtubule-associated protein that binds to and activates Aurora A kinase. Its overexpression can lead to hyperactivation of Aurora A, requiring higher concentrations of this compound to achieve inhibition.[1]

  • p53 Mutation or Deficiency: this compound induces apoptosis in a p53-dependent manner. In cancer cells with mutated or deleted p53, the drug is less effective at inducing cell death and may instead lead to the formation of polyploid cells, which can sometimes survive and contribute to resistance.

Q2: What strategies can be employed to overcome TPX2-mediated resistance to this compound?

A2:

  • Directly target the Aurora A-TPX2 interaction: A novel approach is to use small molecule inhibitors that disrupt the protein-protein interaction between Aurora A and TPX2. This can re-sensitize cells to Aurora A inhibition.

  • Combination Therapy:

    • With Chemotherapy: Combining this compound with taxanes like paclitaxel has shown synergistic effects in preclinical models.

    • With other Kinase Inhibitors: Co-treatment with inhibitors of downstream or parallel signaling pathways, such as MEK or PI3K/Akt/mTOR inhibitors, may circumvent resistance.

Q3: How can I overcome p53-related resistance to this compound?

A3:

  • Combination Therapy:

    • With Akt/mTOR inhibitors: In p53-deficient cells, resistance to Aurora-A inhibitors can be associated with the activation of the Akt/mTOR pathway. Combining this compound with Akt or mTOR inhibitors can induce apoptosis in these resistant cells.

    • With agents that induce p53-independent apoptosis: Exploring combinations with drugs that can trigger apoptosis through alternative pathways may be beneficial.

Q4: Are there any known biomarkers to predict sensitivity or resistance to this compound?

A4: Yes, the expression level of TPX2 is a key biomarker. High levels of TPX2 are associated with resistance, while lower levels correlate with sensitivity.[1] The p53 status of the tumor is another critical determinant of response, with wild-type p53 generally predicting a better apoptotic response.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Aurora A inhibitors, illustrating the impact of resistance mechanisms and the effect of combination therapies.

Table 1: Impact of CHD1 Depletion on Sensitivity to Aurora A Inhibitors (Alisertib and MK-5108)

Note: CHD1 has been shown to suppress the interaction between Aurora A and TPX2. Its depletion leads to increased interaction and resistance to Aurora A inhibitors.

Cell LineTreatmentIC50 (µM) in Control CellsIC50 (µM) in CHD1-depleted CellsFold Change in Resistance
LNCaPAlisertib~0.1~1.5~15
LNCaPMK-5108~0.2~1.0~5
C4-2Alisertib~0.5~1.5~3
C4-2MK-5108~0.8~2.5~3.1

(Data adapted from a study on the role of CHD1 in Aurora A inhibitor sensitivity. While not specific to this compound, MK-5108 is a closely related Aurora A inhibitor, and the principle of TPX2-mediated resistance is analogous.)

Table 2: Synergistic Effect of MK-5108 and Docetaxel in Non-Small Cell Lung Cancer Cell Lines

Cell LineMK-5108 IC50 (µM)Docetaxel IC50 (nM)Combination Effect
H4600.251Synergistic
A5492.51Synergistic
Calu-1>1020Synergistic

(This table illustrates the potential for combination therapy to be effective. Specific IC50 values for the combination would need to be determined experimentally, but the synergistic interaction suggests the combination is more potent than either single agent.)[2]

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the dose-response of cancer cell lines to this compound alone or in combination with other drugs.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • This compound and other test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of this compound and any combination drug in complete culture medium.

    • Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol distinguishes between live, apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound and other test compounds

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle and to identify polyploidy.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases, as well as the identification of polyploid cells (>4N DNA content).

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Signaling Pathway of this compound Action and Resistance

MK8745_Pathway cluster_resistance Resistance Mechanisms cluster_strategies Overcoming Resistance TPX2 TPX2 Overexpression AuroraA Aurora A Kinase TPX2->AuroraA activates p53_mut p53 Mutation p53 p53 p53_mut->p53 inactivates TPX2_inhibitor TPX2 Interaction Inhibitor TPX2_inhibitor->TPX2 inhibits interaction with Aurora A Combo_therapy Combination Therapy (e.g., MEK, mTOR inhibitors) Apoptosis Apoptosis Combo_therapy->Apoptosis induces p53- independent apoptosis MK8745 This compound MK8745->AuroraA inhibits Mitosis Mitotic Progression AuroraA->Mitosis Mitosis->Apoptosis in p53 WT cells Polyploidy Polyploidy Mitosis->Polyploidy in p53 mutant cells p53->Apoptosis

Caption: this compound inhibits Aurora A, leading to apoptosis in p53 WT cells.

Diagram 2: Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow cluster_tpx2 TPX2 Pathway cluster_p53 p53 Pathway cluster_solutions Implement Strategies start Observe this compound Resistance WB_TPX2 Western Blot for TPX2 start->WB_TPX2 p53_seq p53 Sequencing start->p53_seq CoIP Co-IP for Aurora A-TPX2 WB_TPX2->CoIP decision Identify Resistance Mechanism CoIP->decision p53_func p53 Functional Assay p53_seq->p53_func CellCycle Cell Cycle Analysis (Polyploidy) p53_func->CellCycle CellCycle->decision TPX2_solution Test TPX2 Interaction Inhibitors or Combination Therapy decision->TPX2_solution TPX2 Overexpression p53_solution Test Combination Therapy (e.g., Akt/mTORi) decision->p53_solution p53 Mutation

Caption: Workflow for identifying and addressing this compound resistance.

Diagram 3: Logical Flow for Combination Therapy Selection

Combo_Logic start This compound Resistant Cell Line check_p53 p53 Status? start->check_p53 p53_wt p53 Wild-Type check_p53->p53_wt Wild-Type p53_mut p53 Mutant/Null check_p53->p53_mut Mutant/Null check_tpx2 TPX2 Expression? p53_wt->check_tpx2 combo3 Consider: - Akt/mTOR Inhibitors p53_mut->combo3 tpx2_high High TPX2 check_tpx2->tpx2_high High tpx2_normal Normal TPX2 check_tpx2->tpx2_normal Normal combo1 Consider: - TPX2 Interaction Inhibitor - Chemotherapy (e.g., Taxanes) tpx2_high->combo1 combo2 Consider: - MEK Inhibitors - PI3K/Akt/mTOR Inhibitors tpx2_normal->combo2

References

Best practices for storing and handling MK-8745

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling MK-8745, along with troubleshooting guides and frequently asked questions to facilitate successful experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound as a solid powder should be stored under specific conditions to ensure its stability. For short-term storage (days to weeks), it is recommended to keep it at 0 - 4°C. For long-term storage (months to years), the compound should be stored at -20°C in a dry and dark environment.

Q2: How should I store stock solutions of this compound?

A2: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[1] The stability of the stock solution depends on the storage temperature.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and highly selective inhibitor of Aurora A kinase, with an IC50 of 0.6 nM.[1][2] It exhibits over 450-fold selectivity for Aurora A over Aurora B.[1] Inhibition of Aurora A kinase by this compound leads to cell cycle arrest at the G2/M phase and can induce apoptosis in a p53-dependent manner.[1][2][3] In cells with wild-type p53, exposure to this compound can lead to the phosphorylation of p53 at serine 15 and an increase in p53 protein expression.[1][2][4][5]

Troubleshooting Guides

Q4: I am having trouble dissolving this compound. What should I do?

A4: this compound is soluble in DMSO but insoluble in water.[1] If you are experiencing precipitation or difficulty dissolving the compound, consider the following troubleshooting steps. For detailed guidance, refer to the workflow diagram below.

G start Start: Dissolving this compound check_solvent Is the solvent fresh, high-purity DMSO? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO. Moisture can reduce solubility. check_solvent->use_fresh_dmso No warm_solution Warm the solution gently to 37°C for about 10 minutes. check_solvent->warm_solution Yes use_fresh_dmso->warm_solution sonicate Sonicate the solution for a brief period. warm_solution->sonicate check_dissolved Is the compound fully dissolved? sonicate->check_dissolved proceed Proceed with the experiment. check_dissolved->proceed Yes reassess Re-assess concentration and solvent volume. Consider a different formulation for in vivo studies. check_dissolved->reassess No

Troubleshooting workflow for dissolving this compound.

Q5: My cells are not showing the expected G2/M arrest after this compound treatment. What could be the reason?

A5: Several factors could contribute to a lack of G2/M arrest. Firstly, ensure that the this compound concentration and incubation time are appropriate for your cell line. Different cell lines can exhibit varying sensitivity to the compound. Secondly, verify the confluency of your cells; overly confluent cultures may not respond as expected. Finally, confirm the p53 status of your cells, as the cellular response to this compound can be p53-dependent.[4][5][6] In p53-deficient cells, treatment may lead to endoreduplication and polyploidy rather than apoptosis.[4]

Data Presentation

Table 1: Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid Powder0 - 4°CShort-termDry and dark environment
Solid Powder-20°CLong-termDry and dark environment
Stock Solution-20°CUp to 6 monthsAliquot to avoid freeze-thaw cycles
Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles

Table 2: Solubility of this compound

SolventMaximum SolubilityNotes
DMSO≥ 86 mg/mLUse fresh, anhydrous DMSO for best results.
WaterInsoluble
Ethanol~1 mg/mL

Experimental Protocols

Protocol: Cell Viability Measurement using MTT Assay

This protocol outlines the steps to assess cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • 96-well cell culture plates

  • Cell culture medium appropriate for the cell line

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.[2] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[7][8]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7][8][9]

  • Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.[8][9] Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualization

G MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA inhibits G2M_Arrest G2/M Arrest MK8745->G2M_Arrest induces p53 p53 AuroraA->p53 phosphorylates AuroraA->G2M_Arrest regulates progression p53_P p-p53 (Ser15) p53->p53_P phosphorylation Apoptosis Apoptosis p53_P->Apoptosis induces

Simplified signaling pathway of this compound action.

References

Identifying and minimizing experimental artifacts with MK-8745

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MK-8745, a potent and selective Aurora A kinase inhibitor. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help identify and minimize experimental artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during experiments with this compound.

1. My cells show variable responses to this compound treatment. What could be the cause?

The cellular response to this compound is highly dependent on the p53 status of the cell line.[1][2][3]

  • p53 Wild-Type Cells: Typically undergo G2/M arrest followed by apoptosis.[1][2] You should observe an increase in the sub-G1 population in flow cytometry analysis and cleavage of apoptosis markers like PARP and Caspase-3 in Western blots.

  • p53 Mutant/Null Cells: Often exhibit a prolonged G2/M arrest, followed by endoreduplication and polyploidy, rather than apoptosis.[1][2] This can be observed as a population of cells with >4N DNA content in flow cytometry.

Troubleshooting:

  • Confirm the p53 status of your cell line. This is a critical first step in interpreting your results.

  • Perform a dose-response and time-course experiment. The phenotypic outcome can be dependent on both the concentration of this compound and the duration of treatment.[1]

2. I am not observing the expected G2/M arrest. What should I check?

  • Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 can vary between cell lines (see Table 1). A concentration of 1 µM for 24 hours has been shown to induce G2/M arrest in non-Hodgkin lymphoma (NHL) cell lines.[4]

  • Cell Density: High cell density can sometimes affect drug efficacy. Ensure your cells are in the logarithmic growth phase and not over-confluent.

  • Drug Activity: Verify the integrity of your this compound stock. Improper storage can lead to degradation. This compound is typically dissolved in DMSO and should be stored at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.[5]

  • TPX2 Expression: The expression level of the Aurora A activator, TPX2, can influence sensitivity to this compound.[6] Low TPX2 expression may lead to reduced sensitivity.

3. How can I confirm that this compound is inhibiting Aurora A kinase in my experiment?

  • Western Blot Analysis: The most direct method is to assess the phosphorylation status of Aurora A and its downstream substrates.

    • p-Aurora A (Thr288): Inhibition of Aurora A autophosphorylation at Threonine 288 is a direct marker of target engagement.

    • Downstream Substrates: Assess the phosphorylation of known Aurora A substrates such as TACC3, Eg5, and TPX2.[5]

  • Immunofluorescence: Observe the localization of Aurora A. In mitotic cells, Aurora A localizes to the spindle poles and microtubules.

4. I am concerned about off-target effects. How can I minimize and control for them?

This compound is a highly selective inhibitor for Aurora A over Aurora B (over 450-fold selectivity).[5] However, at higher concentrations, off-target effects are possible.

  • Use the Lowest Effective Concentration: Determine the minimal concentration required to achieve the desired phenotype through a dose-response experiment.

  • Control Experiments:

    • siRNA Knockdown: Use siRNA to specifically knock down Aurora A and compare the phenotype to that observed with this compound treatment.[1] This can help confirm that the observed effects are on-target.

    • Rescue Experiments: If possible, overexpress a drug-resistant mutant of Aurora A to see if it rescues the phenotype.

  • Monitor Aurora B Activity: As a control for selectivity, assess the phosphorylation of Histone H3 at Serine 10 (a primary substrate of Aurora B). This compound should not significantly inhibit this at concentrations that effectively inhibit Aurora A.[1]

5. What is the role of TPX2 in this compound sensitivity?

TPX2 (Targeting Protein for Xenopus Klp2) is an activator of Aurora A kinase.[6][7] The expression level of TPX2 has been shown to correlate with sensitivity to this compound in non-Hodgkin lymphoma cell lines.[6]

  • High TPX2 expression may be a biomarker for sensitivity to this compound.[6]

  • Low TPX2 expression may confer resistance.

Quantitative Data

Table 1: In Vitro Potency of this compound
ParameterValueNotes
IC50 (Aurora A) 0.6 nMIn vitro kinase assay.[4][5]
Selectivity >450-fold for Aurora A over Aurora B

Note: IC50 values in cell-based assays can vary depending on the cell line and experimental conditions.

Table 2: Recommended Concentration Ranges for In Vitro Assays
AssayCell Line TypeRecommended ConcentrationIncubation Time
Cell Viability (MTT/CCK-8) Various0.1 - 10 µM24 - 96 hours
Cell Cycle Analysis (Flow Cytometry) HCT116, NHL cell lines1 - 5 µM6 - 48 hours[1][4]
Apoptosis Assay (Annexin V/PI) p53 wild-type1 - 5 µM24 - 48 hours
Western Blot (p-Aurora A) Various0.5 - 5 µM4 - 24 hours

Experimental Protocols

Cell Viability Assay (MTT or CCK-8)

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Methodology:

  • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 1 nM to 10 µM).

  • Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Methodology:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 1 µM, 5 µM) for various time points (e.g., 6, 12, 24, 48 hours).[1]

  • Harvest the cells by trypsinization, including the floating cells from the supernatant.

  • Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS) and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Gate the cell populations and analyze the cell cycle distribution (Sub-G1, G0/G1, S, G2/M, and >G2/M) using appropriate software.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation of target proteins.

Methodology:

  • Seed cells and treat with this compound as described for the cell cycle analysis.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Rabbit anti-phospho-Aurora A (Thr288)

    • Rabbit anti-Aurora A

    • Rabbit anti-PARP

    • Rabbit anti-cleaved Caspase-3

    • Mouse anti-p53

    • Rabbit anti-phospho-Histone H3 (Ser10)

    • Mouse anti-β-actin or anti-GAPDH (as a loading control)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound Action

MK8745_Signaling_Pathway MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA Inhibits G2M G2/M Arrest AuroraA->G2M Promotes G2/M Transition TPX2 TPX2 TPX2->AuroraA Activates p53_wt p53 Wild-Type G2M->p53_wt p53_mut p53 Mutant/Null G2M->p53_mut Apoptosis Apoptosis p53_wt->Apoptosis Endoreduplication Endoreduplication/ Polyploidy p53_mut->Endoreduplication MK8745_Experimental_Workflow start Start: Select Cell Lines (known p53 status) treatment Treat with this compound (Dose-response & Time-course) start->treatment phenotype Phenotypic Analysis treatment->phenotype mechanism Mechanistic Analysis treatment->mechanism controls Control Experiments treatment->controls viability Cell Viability (MTT/CCK-8) phenotype->viability cell_cycle Cell Cycle (Flow Cytometry) phenotype->cell_cycle apoptosis Apoptosis (Annexin V/PI) phenotype->apoptosis end Conclusion: Characterize this compound effects viability->end cell_cycle->end apoptosis->end western Western Blot (p-AurA, PARP, etc.) mechanism->western if_stain Immunofluorescence (Aurora A localization) mechanism->if_stain western->end if_stain->end sirna Aurora A siRNA controls->sirna rescue Rescue with mutant Aurora A controls->rescue sirna->end rescue->end MK8745_Troubleshooting_Logic start Unexpected Result check_p53 Verify p53 Status of Cell Line start->check_p53 check_conc Confirm Drug Concentration & Activity start->check_conc check_target Assess On-Target Engagement (p-AurA) start->check_target check_off_target Investigate Off-Target Effects start->check_off_target p53_mismatch Result Explained by p53-dependent Phenotype check_p53->p53_mismatch conc_issue Optimize Concentration or Use Fresh Drug check_conc->conc_issue target_issue Troubleshoot Assay (e.g., Western Blot) check_target->target_issue off_target_issue Use Lower Concentration & Control Experiments check_off_target->off_target_issue

References

How to choose the right cell line for MK-8745 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate cell lines for studies involving MK-8745, a potent and selective Aurora A kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that potently and selectively targets Aurora A kinase, a key regulator of mitotic progression.[1] It functions by inhibiting the kinase activity of Aurora A, leading to a cascade of downstream effects that disrupt cell division. This inhibition results in the degradation of Aurora A substrates such as TACC3, Eg5, and TPX2.[1][2] Consequently, treatment with this compound typically leads to a G2/M phase cell cycle arrest.[1][3]

Q2: What is the most critical factor to consider when choosing a cell line for this compound studies?

The p53 tumor suppressor status of a cell line is the most critical determinant of its response to this compound.[4][5]

  • p53 Wild-Type (WT) Cell Lines: These cells typically undergo apoptosis (programmed cell death) following a brief mitotic delay when treated with this compound.[4][5] This response is associated with the phosphorylation of p53 at serine 15 and an overall increase in p53 protein expression.[1][4]

  • p53 Mutant or Null Cell Lines: In contrast, cells lacking functional p53 tend to escape apoptosis and instead undergo endoreduplication, leading to the formation of polyploid cells (cells with more than the normal number of chromosome sets).[4][5] This is preceded by a prolonged arrest in mitosis.

Therefore, the choice between a p53 WT and a p53 mutant/null cell line will depend on the specific biological question being investigated (e.g., studying apoptosis induction vs. mechanisms of mitotic slippage and polyploidy).

Q3: Are there other biomarkers that can predict sensitivity to this compound?

Yes, the expression level of the Aurora A activator, TPX2 (targeting protein for Xenopus kinase-like protein 2), has been identified as a potential biomarker for sensitivity to this compound, particularly in non-Hodgkin lymphoma (NHL) cell lines.[1][2][3]

  • Low TPX2 Expression: Correlates with higher sensitivity to this compound.

  • High TPX2 Expression: Is associated with increased resistance to the compound.[2][3]

Researchers may consider characterizing TPX2 expression levels in their cell lines of interest to better predict their response to this compound.

Q4: Which types of cancer cell lines are generally sensitive to this compound?

This compound has shown efficacy across a range of cancer cell lines from various lineages, including:

  • Non-Hodgkin Lymphoma[1][3]

  • Colon Carcinoma[4]

  • Pancreatic Cancer[4]

  • Sarcoma[4]

  • Melanoma[4]

The sensitivity within these cancer types will still largely depend on the p53 and TPX2 status of the specific cell line.

Cell Line Selection Guide

The following tables summarize key characteristics of cell lines that have been used in studies with Aurora kinase inhibitors, providing a starting point for selection in this compound experiments.

Table 1: Recommended Cell Lines for this compound Studies Based on p53 Status

Cell LineCancer Typep53 StatusExpected Phenotype with this compound
HCT-116Colon CarcinomaWild-TypeApoptosis
HCT-116 p53-/-Colon CarcinomaNullEndoreduplication, Polyploidy
CAPAN-2Pancreatic CancerWild-TypeApoptosis
DSCRTSarcomaWild-TypeApoptosis
SK-Mel-32MelanomaWild-TypeApoptosis
PANC-1Pancreatic CancerMutantEndoreduplication, Polyploidy
ST88SarcomaMutantEndoreduplication, Polyploidy
SK-Mel-28MelanomaMutantEndoreduplication, Polyploidy

Table 2: Non-Hodgkin Lymphoma (NHL) Cell Lines and this compound Sensitivity

Cell LineSensitivity to this compoundPutative Biomarker Correlation
Z138CSensitiveLower TPX2 Expression
Jeko1SensitiveLower TPX2 Expression
JVM2SensitiveLower TPX2 Expression
AkataSensitiveLower TPX2 Expression
Granta 519ResistantHigher TPX2 Expression

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound and the differential outcomes based on p53 status.

MK8745_Pathway MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA inhibition Mitotic_Spindle Mitotic Spindle Formation AuroraA->Mitotic_Spindle activation G2M_Arrest G2/M Arrest AuroraA->G2M_Arrest TPX2 TPX2 TPX2->AuroraA activation p53_WT p53 Wild-Type G2M_Arrest->p53_WT p53_mut p53 Mutant/Null G2M_Arrest->p53_mut Apoptosis Apoptosis p53_WT->Apoptosis Polyploidy Endoreduplication & Polyploidy p53_mut->Polyploidy

Caption: this compound inhibits Aurora A, leading to G2/M arrest and p53-dependent cell fate.

General Experimental Workflow for Cell Line Characterization

This workflow outlines the key steps for evaluating the effect of this compound on a chosen cell line.

Experimental_Workflow start Select Cell Line (p53 WT or Mutant/Null) treat Treat with this compound (Dose-Response and Time-Course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot Analysis (p-Aurora A, p53, PARP, etc.) treat->western facs Cell Cycle Analysis (Flow Cytometry) treat->facs end Data Analysis and Conclusion viability->end western->end facs->end

Caption: Workflow for assessing cell line response to this compound treatment.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Materials:

    • Selected cell line

    • 96-well plates

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation following this compound treatment.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer apparatus (wet or semi-dry)

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Aurora A, anti-Aurora A, anti-p53, anti-phospho-p53 (Ser15), anti-PARP, anti-cleaved PARP, anti-TPX2, anti-GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse cell pellets in RIPA buffer on ice.

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

3. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • Ice-cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant apoptosis in p53 WT cells - this compound concentration is too low.- Incubation time is too short.- p53 in the cell line is not functional despite being annotated as WT.- Perform a dose-response and time-course experiment to find the optimal conditions.- Verify p53 functionality by treating with a known p53 activator (e.g., doxorubicin) and checking for p21 induction.
High variability in MTT assay results - Uneven cell seeding.- Edge effects in the 96-well plate.- Incomplete solubilization of formazan crystals.- Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure complete dissolution of crystals by pipetting up and down or shaking the plate before reading.
Weak or no signal in Western Blot - Insufficient protein loading.- Ineffective antibody.- Suboptimal transfer conditions.- Check protein concentration and load a higher amount.- Use a positive control to validate the antibody.- Optimize transfer time and voltage.
Unexpected cell cycle profile (e.g., no G2/M arrest) - Cell line is resistant to this compound.- Incorrect concentration or timing of treatment.- Check for high TPX2 expression.- Re-evaluate the dose-response and time-course.

References

Technical Support Center: Interpreting Flow Cytometry Data After MK-8745 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting flow cytometry data following treatment with MK-8745, a selective Aurora A kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect the cell cycle?

A1: this compound is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Inhibition of Aurora A kinase disrupts normal mitotic processes, leading to a cell cycle arrest primarily in the G2/M phase.[2][4] This arrest can be followed by distinct cellular fates, depending on the genetic background of the cells, particularly their p53 status.[1][5][6]

Q2: What are the expected outcomes in flow cytometry data after treating cells with this compound?

A2: The expected outcomes in flow cytometry analysis after this compound treatment are dependent on the cell line's p53 status.

  • p53 Wild-Type Cells: These cells typically exhibit a brief mitotic delay followed by apoptosis.[1][5][6] In a cell cycle histogram, you would expect to see an increase in the G2/M population, followed by the appearance of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[7]

  • p53 Null or Mutant Cells: These cells often undergo a prolonged mitotic arrest, followed by endoreduplication (DNA re-replication without cell division), leading to polyploidy.[1][5][8] On a cell cycle histogram, this would be visualized as a significant accumulation of cells with >4N DNA content and a lack of a prominent sub-G1 peak.[9]

Q3: My flow cytometry data shows a significant increase in the >4N cell population after this compound treatment. What does this indicate?

A3: An increase in the >4N cell population is a strong indicator of polyploidy. This cellular state arises from endoreduplication, where cells replicate their DNA but fail to undergo cytokinesis (cell division).[1][5] This phenomenon is a common outcome of Aurora A kinase inhibition by this compound, particularly in cells that lack functional p53.[1][8][9]

Q4: I am not observing a significant sub-G1 peak after this compound treatment, even though I expected apoptosis. What could be the reason?

A4: The absence of a significant sub-G1 peak could be due to several factors:

  • p53 Status: Your cell line may have a mutant or null p53 status, which would predispose them to polyploidy rather than apoptosis.[1][5][6]

  • Time Point: The time point of analysis may be too early. Apoptosis is a process that takes time to develop. Consider performing a time-course experiment.

  • Drug Concentration: The concentration of this compound used may not be optimal for inducing apoptosis in your specific cell line. A dose-response experiment is recommended.

  • Apoptosis Assay: The sub-G1 peak is just one indicator of apoptosis. It is advisable to confirm apoptosis using other methods, such as Annexin V/PI staining.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

Possible CauseRecommendation
Insufficient Drug Treatment Optimize the concentration and incubation time of this compound.[10]
Inadequate Fixation and Permeabilization Ensure the correct fixation and permeabilization protocol is used for your specific antibody and cell type. For intracellular targets, this step is critical.[10][11]
Low Target Expression Confirm that your cell line expresses the target of interest at a detectable level.[10]
Incorrect Instrument Settings Check the laser alignment, detector voltages (gains), and compensation settings on the flow cytometer.[12][13]
Improper Antibody Staining Titrate your antibody to determine the optimal concentration. Ensure proper incubation time and temperature.[11]

Issue 2: High Background or Non-Specific Staining

Possible CauseRecommendation
Fc Receptor Binding Block Fc receptors on cells using appropriate reagents (e.g., Fc block, BSA, or serum from the same species as the secondary antibody) before adding your primary antibody.[10][11]
Excess Antibody Concentration Use the optimal titrated concentration of your antibody.[12][13]
Cell Death and Debris Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies. Gate on the live cell population.[14]
Inadequate Washing Increase the number of wash steps to remove unbound antibody.[11]

Issue 3: Unexpected Cell Cycle Profile

Possible CauseRecommendation
Cell Confluency Ensure cells are in the exponential growth phase before treatment. High confluency can lead to contact inhibition and alter cell cycle distribution.[15]
Incorrect Gating Strategy Carefully set your gates based on appropriate controls, such as unstained cells and single-stain controls for compensation.[14][16]
Cell Line Misidentification or Contamination Verify the identity and p53 status of your cell line.

Data Presentation

Table 1: Differential Effects of this compound on Cell Fate Based on p53 Status

Cell Line p53 StatusExpected Primary OutcomeKey Flow Cytometry Indicators
Wild-Type p53 ApoptosisIncreased Sub-G1 population, potential G2/M accumulation[1][6][9]
Null or Mutant p53 Polyploidy/EndoreduplicationSignificant increase in >4N DNA content, G2/M arrest[1][8][9]

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

  • Cell Harvesting: Harvest cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[10]

Mandatory Visualizations

MK8745_Pathway cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 p53 Status MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) AuroraA->MitoticArrest Disruption of Mitosis p53_wt Wild-Type p53 MitoticArrest->p53_wt p53_mut Mutant/Null p53 MitoticArrest->p53_mut Apoptosis Apoptosis p53_wt->Apoptosis Induces Polyploidy Endoreduplication & Polyploidy p53_mut->Polyploidy Leads to

Caption: this compound signaling pathway and its p53-dependent outcomes.

Flow_Cytometry_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment harvest Cell Harvesting treatment->harvest fixation Fixation (e.g., 70% Ethanol) harvest->fixation staining DNA Staining (e.g., Propidium Iodide) fixation->staining acquisition Flow Cytometry Data Acquisition staining->acquisition analysis Data Analysis (Cell Cycle Profile) acquisition->analysis end End: Interpretation analysis->end

Caption: Experimental workflow for flow cytometry analysis after this compound treatment.

References

Technical Support Center: Managing Cytotoxicity of MK-8745 in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Aurora A kinase inhibitor, MK-8745, in long-term experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it induce cytotoxicity?

A1: this compound is a potent and highly selective small-molecule inhibitor of Aurora A kinase, with an IC50 of 0.6 nM, exhibiting over 450-fold selectivity for Aurora A over Aurora B.[1][2] Its cytotoxic effects stem from the inhibition of Aurora A's functions during mitosis. This leads to cell cycle arrest at the G2/M phase, characterized by an accumulation of tetraploid nuclei, and ultimately results in cell death.[1][3] The mode of cell death is largely dependent on the p53 status of the cells.[4]

Q2: How does the p53 status of a cell line influence its response to long-term this compound treatment?

A2: The p53 status is a critical determinant of the cellular outcome following Aurora A inhibition by this compound.

  • In p53 wild-type cells: this compound treatment typically leads to a brief delay in mitosis, followed by the induction of apoptosis.[4] This apoptotic response is associated with the phosphorylation of p53 (Ser15), an increase in p53 protein expression, activation of caspase-3, and the release of cytochrome c.[4]

  • In p53-mutant or null cells: Instead of undergoing apoptosis, these cells experience a prolonged arrest in mitosis, which is then followed by endoreduplication, leading to the formation of polyploid cells.[4] In these cells, cytokinesis is often completely inhibited.[4]

Q3: What is the role of TPX2 in the cellular response to this compound?

A3: TPX2 (Targeting Protein for Xenopus Klp2) is a crucial activator of Aurora A kinase. The expression level of TPX2 has been shown to correlate with the sensitivity of cell lines to this compound.[3]

  • High TPX2 expression can lead to increased resistance to this compound.[3]

  • Conversely, siRNA-mediated knockdown of TPX2 can enhance the sensitivity of less-sensitive cell lines to the compound.[3] Therefore, TPX2 expression levels may serve as a potential biomarker for predicting the efficacy of this compound.[3]

Q4: Can cells develop resistance to this compound during long-term experiments?

A4: Yes, acquired resistance to kinase inhibitors is a known phenomenon. While specific long-term resistance studies on this compound are not extensively detailed in the provided results, a common mechanism of resistance to kinase inhibitors is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1/P-glycoprotein). Elevated ABCB1 expression has been shown to confer resistance to other Aurora kinase inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound against Aurora kinases and its cytotoxic effects on various cancer cell lines, highlighting the influence of p53 status.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)Selectivity (over Aurora B)Reference
Aurora A0.6>450-fold[1][2]
Aurora B~280-[4]

Table 2: Cytotoxicity of this compound in Different Cancer Cell Lines

Cell LineCancer Typep53 StatusEndpointConcentration (µM)Duration (h)Observed Effect (% apoptosis or % polyploidy)Reference
HCT116Colon CarcinomaWild-typeApoptosis548~15% apoptosis[4]
HCT116Colon CarcinomaWild-typeApoptosis124Increased sub-G1 peak[4]
HCT116 p53-/-Colon CarcinomaNullPolyploidy548~56% polyploidy[4]
CAPAN2Pancreatic CancerWild-typeApoptosis54815% apoptosis[4]
PANC1Pancreatic CancerMutantPolyploidy54856% polyploidy[4]
DSCRTSarcomaWild-typeApoptosis548Not specified[4]
ST88SarcomaMutantPolyploidy548Not specified[4]
SKMel 32MelanomaWild-typeApoptosis548Not specified[4]
SKMel 28MelanomaMutantPolyploidy548Not specified[4]
Z138CNon-Hodgkin LymphomaNot specifiedG2/M Arrest196~5.5-fold increase in G2/M population[5]

Experimental Protocols

Protocol 1: Long-Term In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol is designed to assess the long-term effects of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a low density that allows for logarithmic growth over the intended long-term culture period (e.g., 1,000-5,000 cells per well, depending on the cell line's doubling time).

  • Drug Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with a fresh medium containing the various concentrations of this compound or vehicle control (medium with the same final DMSO concentration).

  • Long-Term Incubation and Maintenance:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

    • For experiments lasting several days to weeks, it is essential to replenish the medium with fresh drug-containing medium every 2-3 days to maintain a consistent drug concentration and nutrient supply.[6]

    • To manage cell confluence during very long-term experiments (weeks), cells may need to be passaged. When doing so, re-plate the cells at a lower density and continue the treatment with the appropriate concentration of this compound.[7]

  • MTT Assay:

    • At each desired time point (e.g., 24, 48, 72, 96 hours, and weekly thereafter), add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 value at different time points.

Protocol 2: Assessment of Apoptosis vs. Polyploidy by Flow Cytometry

This protocol allows for the differentiation and quantification of apoptotic and polyploid cell populations.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for various durations (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure the inclusion of apoptotic cells.

    • Wash the cells with ice-cold PBS.

  • Staining for Apoptosis (Annexin V/Propidium Iodide):

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

  • Staining for DNA Content (Propidium Iodide for Cell Cycle Analysis):

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content by flow cytometry. This will allow for the quantification of sub-G1 (apoptotic), 2N, 4N, and >4N (polyploid) cell populations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reduced drug efficacy over time in long-term cultures. 1. Drug Instability: this compound may degrade in the cell culture medium over time. 2. Acquired Resistance: Cells may develop resistance mechanisms, such as increased drug efflux.1. Replenish Drug Regularly: Change the medium and add fresh this compound every 48-72 hours.[6] 2. Investigate Resistance Mechanisms: Check for the upregulation of ABC transporters like ABCB1. Consider co-treatment with an ABCB1 inhibitor as an experimental control.
High background cytotoxicity in vehicle control wells. DMSO Toxicity: The concentration of DMSO may be too high for the specific cell line, especially in long-term experiments where it is repeatedly added.Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and consistent across all treatment and control groups. Perform a DMSO toxicity curve for your cell line.
In p53-mutant/null cells, massive polyploidy leads to detachment and cell loss, making endpoint analysis difficult. Endoreduplication and Mitotic Catastrophe: The formation of very large, non-viable polyploid cells can result in their detachment from the culture surface.Use a Lower Seeding Density: Start with a lower cell density to accommodate the increase in cell size. Collect All Cells: For endpoint assays, ensure to collect both adherent and floating cells. Consider Alternative Assays: Crystal violet staining can be a robust method for quantifying adherent viable cells in this context.
Difficulty distinguishing between cytostatic and cytotoxic effects in long-term assays. Inhibition of Proliferation vs. Induction of Cell Death: At certain concentrations, this compound may primarily inhibit cell proliferation (cytostatic effect) rather than inducing cell death (cytotoxic effect).Perform a Time-Course Experiment: Analyze cell viability and cell number at multiple time points. A cytostatic effect will result in a plateau in cell number, while a cytotoxic effect will show a decrease. Use Apoptosis/Necrosis Assays: Directly measure markers of cell death (e.g., Annexin V, cleaved PARP, LDH release) in parallel with proliferation assays (e.g., cell counting, BrdU incorporation).
Inconsistent results between experiments. 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug responses. 2. Variability in Drug Preparation: Inaccurate dilutions of the stock solution. 3. Cell Health: Starting experiments with unhealthy or overly confluent cells.1. Use Low-Passage Cells: Thaw a fresh vial of low-passage cells for critical experiments. 2. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Ensure Optimal Cell Culture Conditions: Start experiments with cells that are in the logarithmic growth phase and are at an appropriate confluency.

Visualizations

Signaling Pathways and Experimental Workflows

MK8745_Signaling_Pathway cluster_inhibition Drug Action cluster_p53_wt p53 Wild-Type Cells cluster_p53_mut p53 Mutant/Null Cells MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA Inhibition (IC50 = 0.6 nM) p53_wt p53 (wild-type) AuroraA->p53_wt Inhibition leads to p53 activation MitoticArrest Prolonged Mitotic Arrest AuroraA->MitoticArrest Inhibition causes mitotic defects p53_P p53-P (Ser15) p53_wt->p53_P Phosphorylation Bax Bax p53_P->Bax Upregulation CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis p53_mut p53 (mutant/null) Endoreduplication Endoreduplication MitoticArrest->Endoreduplication Polyploidy Polyploidy Endoreduplication->Polyploidy

Caption: this compound inhibits Aurora A, leading to p53-dependent apoptosis or polyploidy.

LongTerm_Experiment_Workflow start Start: Seed cells at low density treat Treat with this compound or Vehicle Control start->treat incubate Incubate (37°C, 5% CO2) treat->incubate medium_change Replenish medium with fresh drug every 2-3 days incubate->medium_change is_confluent Cells confluent? medium_change->is_confluent endpoint Endpoint Analysis: - Viability (MTT) - Apoptosis (Annexin V) - DNA Content (PI) medium_change->endpoint At time point passage Passage cells and continue treatment is_confluent->passage Yes is_confluent->endpoint No (at time point) passage->incubate

Caption: Workflow for managing long-term in vitro experiments with this compound.

References

Validation & Comparative

A Comparative Guide to Aurora A Kinase Inhibitors: MK-8745 vs. Alisertib (MLN8237) in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent Aurora A kinase (AURKA) inhibitors, MK-8745 and alisertib (MLN8237), for their application in cancer research. This document synthesizes preclinical and clinical data to offer an objective overview of their performance, supported by experimental data and detailed methodologies.

Introduction

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Overexpression of Aurora kinase A (AURKA) is frequently observed in various human cancers and is associated with tumorigenesis, making it an attractive target for cancer therapy.[1] Both this compound and alisertib (MLN8237) are selective inhibitors of AURKA that have been investigated for their potential as anti-cancer agents. They function by disrupting mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

Mechanism of Action

Both this compound and alisertib are ATP-competitive inhibitors of Aurora A kinase. By binding to the ATP-binding pocket of AURKA, they prevent its phosphorylation and activation, thereby inhibiting its downstream signaling. This inhibition disrupts the formation and function of the mitotic spindle, leading to defects in chromosome segregation.[1][2] Consequently, cancer cells treated with these inhibitors typically undergo G2/M phase cell cycle arrest, which can be followed by endoreduplication (resulting in polyploidy) or apoptosis, depending on the cellular context and p53 status.[3][4]

Signaling Pathway Diagram

AURKA_Inhibition_Pathway Mechanism of Action of AURKA Inhibitors cluster_mitosis Mitosis cluster_aurka AURKA Regulation cluster_spindle Mitotic Spindle Formation cluster_inhibitors Inhibitors cluster_outcome Cellular Outcome G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Mitotic Entry G2M_Arrest G2/M Arrest M_Phase->G2M_Arrest Inhibition leads to AURKA Aurora A Kinase (AURKA) Centrosome_Separation Centrosome Separation AURKA->Centrosome_Separation Spindle_Assembly Bipolar Spindle Assembly AURKA->Spindle_Assembly Chromosome_Segregation Chromosome Segregation AURKA->Chromosome_Segregation TPX2 TPX2 TPX2->AURKA Activates MK8745 This compound MK8745->AURKA Alisertib Alisertib (MLN8237) Alisertib->AURKA Polyploidy Polyploidy G2M_Arrest->Polyploidy Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of AURKA by this compound or Alisertib disrupts mitotic progression.

Preclinical Efficacy

Both this compound and alisertib have demonstrated potent anti-proliferative activity in a wide range of cancer cell lines and in vivo tumor models.

In Vitro Potency and Selectivity

A direct comparison of the inhibitory constants (Ki) reveals that both compounds are highly potent inhibitors of Aurora A. This compound appears to be more selective for Aurora A over Aurora B compared to alisertib.

CompoundTargetKi (nM)Selectivity (Aurora B / Aurora A)Reference
This compound Aurora A0.41>160-fold[2]
Aurora B66.8[2]
Alisertib (MLN8237) Aurora A1.2~200-fold[5]
Aurora B396.5[5]
In Vitro Anti-proliferative Activity

Both inhibitors have shown efficacy against various cancer cell lines, with IC50 values typically in the nanomolar range.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound Granta 519Non-Hodgkin LymphomaN/A[6]
Jeko1Non-Hodgkin LymphomaN/A[6]
JVM2Non-Hodgkin LymphomaN/A[6]
Z138CNon-Hodgkin LymphomaN/A[6]
AkataNon-Hodgkin LymphomaN/A[6]
Alisertib (MLN8237) HCT116Colorectal Cancer60 - >5000[5]
LS123Colorectal CancerN/A[5]
GP5DColorectal CancerN/A[5]
COLO678Colorectal CancerN/A[5]
SKOV3Ovarian Cancer20,480[7]
OVCAR4Ovarian Cancer22,130[7]

N/A: Specific IC50 values were not provided in the cited abstract, but the study indicated cellular effects.

In Vivo Antitumor Activity

Both compounds have demonstrated significant tumor growth inhibition in various xenograft models.

CompoundXenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound NHL XenograftsNon-Hodgkin LymphomaN/ASignificant[2]
Alisertib (MLN8237) HCT116Colorectal Cancer30 mg/kg, daily>76%[8]
CRC PDX modelsColorectal CancerN/AVariable, with some regressions[5]
TNBC PDX modelsBreast Cancer30 mg/kg, daily35.1% - 51.7%[1]

N/A: Specific details on the dosing regimen or a single TGI value were not available in the cited abstract.

Clinical Development

Alisertib has undergone extensive clinical development, with numerous Phase I, II, and III trials in various solid tumors and hematological malignancies.[9][10][11][12] In contrast, the clinical development of this compound appears to be less advanced, with most available literature focusing on its preclinical evaluation.[2][3][6][13]

Alisertib Clinical Trials Overview
PhaseCancer Type(s)StatusKey Findings/EndpointsReference(s)
Phase IIIRelapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)CompletedDid not meet primary endpoint of superior progression-free survival (PFS) compared to investigator's choice. Showed clinical activity and a manageable safety profile.[9]
Phase IICastration-resistant and Neuroendocrine Prostate CancerCompletedDid not meet primary endpoint of 6-month radiographic PFS. A subset of patients with molecular features of AURKA/N-myc activation showed significant benefit.
Phase IISmall Cell Lung Cancer (SCLC)ActiveEvaluating alisertib monotherapy in patients with extensive-stage SCLC. Primary endpoint is objective response rate.[12]
Phase IIRecurrent/Refractory Solid Tumors and Leukemia (Pediatric)CompletedObjective response rate was less than 5%, despite activity in pediatric xenograft models.[14]
Phase I/IIIn combination with various therapies for different cancers (e.g., breast cancer, solid tumors)Active/OngoingEvaluating safety, tolerability, and preliminary efficacy of combination regimens.[1][10][11]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of kinase inhibitors.

  • Reagents and Materials : Purified recombinant Aurora A and B kinases, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate), ATP, and a suitable substrate (e.g., histone H3).

  • Procedure :

    • Prepare serial dilutions of the test inhibitor (this compound or alisertib).

    • In a microplate, combine the kinase, substrate, and inhibitor in the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction.

    • Detect kinase activity by measuring substrate phosphorylation. This can be done using various methods, such as Western blotting with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the effect of inhibitors on cell proliferation.

  • Reagents and Materials : Cancer cell lines, cell culture medium, 96-well plates, this compound or alisertib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of inhibitors on cell cycle distribution.

  • Reagents and Materials : Cancer cell lines, cell culture medium, this compound or alisertib, phosphate-buffered saline (PBS), ethanol (for fixation), and a DNA staining solution (e.g., propidium iodide with RNase A).

  • Procedure :

    • Treat cells with the inhibitor for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in the DNA staining solution.

    • Incubate at room temperature in the dark for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of inhibitors in vivo.

  • Materials : Immunocompromised mice (e.g., nude or SCID mice), cancer cell line for implantation, Matrigel (optional), calipers, and the drug formulation for administration.

  • Procedure :

    • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer the vehicle (control) or the inhibitor (treatment groups) according to the desired dosing schedule (e.g., daily oral gavage).

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation.

  • Reagents and Materials : Treated cells, lysis buffer, protein assay reagents, SDS-PAGE gels, transfer apparatus, membranes (e.g., PVDF or nitrocellulose), blocking buffer, primary and secondary antibodies, and a detection reagent (e.g., ECL).

  • Procedure :

    • Lyse the treated cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Aurora A, total Aurora A, p53, p21, or cleaved PARP).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

Immunofluorescence for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle and chromosome alignment.

  • Reagents and Materials : Cells grown on coverslips, fixative (e.g., methanol or paraformaldehyde), permeabilization buffer (if using paraformaldehyde), blocking solution, primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes), fluorescently labeled secondary antibodies, and a DNA stain (e.g., DAPI).

  • Procedure :

    • Treat the cells with the inhibitor.

    • Fix and permeabilize the cells.

    • Block non-specific binding sites.

    • Incubate with primary antibodies.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Stain the DNA with DAPI.

    • Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

    • Analyze the morphology of the mitotic spindle and the alignment of chromosomes.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for AURKA Inhibitor Evaluation In_Vitro_Potency In Vitro Kinase Assay (IC50/Ki Determination) Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro_Potency->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Protein_Analysis Protein Expression/Phosphorylation (Western Blot) Cell_Viability->Protein_Analysis Spindle_Analysis Mitotic Spindle Analysis (Immunofluorescence) Cell_Viability->Spindle_Analysis In_Vivo_Efficacy In Vivo Xenograft Model (Tumor Growth Inhibition) Cell_Viability->In_Vivo_Efficacy

Caption: A typical workflow for the preclinical evaluation of AURKA inhibitors.

References

A Comparative Guide to Aurora A Kinase Inhibitors: MK-8745 vs. MK-5108

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent and selective Aurora A kinase inhibitors, MK-8745 and MK-5108. The information presented is collated from preclinical and clinical studies to aid in the selection of the most appropriate compound for research and development purposes.

Introduction to Aurora A Kinase Inhibition

Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[1][2][3] Its overexpression is frequently observed in various human cancers, leading to chromosomal instability and tumorigenesis, making it a compelling target for anticancer therapies.[4][5] this compound and MK-5108 are both small molecule inhibitors that target Aurora A, but they exhibit differences in their biochemical potency, cellular activity, and selectivity, which are critical considerations for their application.

Biochemical Potency and Selectivity

Both this compound and MK-5108 are highly potent inhibitors of Aurora A kinase. However, subtle but important distinctions in their inhibitory constants and selectivity profiles have been reported.

InhibitorTargetIC50KiSelectivity (over Aurora B)Reference
This compound Aurora A0.6 nM->450-fold[6]
MK-5108 Aurora A0.064 nM≤10 pM-[7][8]

Table 1: Biochemical potency and selectivity of this compound and MK-5108 against Aurora A kinase.

Biochemical assays demonstrate that MK-5108 has a lower IC50 and Ki value, suggesting a higher potency in a purified enzyme setting.[7][8] Notably, this compound shows a very high selectivity for Aurora A over Aurora B, which is a key consideration for minimizing off-target effects related to Aurora B inhibition, such as effects on chromosome segregation and cytokinesis.[6]

Cellular Activity and Efficacy

In cellular contexts, both inhibitors have demonstrated the ability to induce cell cycle arrest at the G2/M phase, leading to polyploidy and ultimately cell death in various cancer cell lines.[9][10][11]

InhibitorCell Line PanelEffectIC50 Range (µM)Reference
This compound Non-Hodgkin LymphomaG2/M arrest, apoptosisNot specified[9]
MK-5108 17 Human Cancer Cell LinesGrowth inhibition0.16 - 6.4[12]
MK-5108 Non-Small-Cell Lung CancerSustained growth inhibitionNanomolar concentrations[10]

Table 2: Cellular activity of this compound and MK-5108 in cancer cell lines.

Studies on non-Hodgkin lymphoma cell lines showed that this compound treatment leads to G2/M phase arrest and subsequent cell death.[9] MK-5108 has been tested across a broader range of cancer cell lines, consistently demonstrating growth inhibition at micromolar to nanomolar concentrations.[10][12] Interestingly, one comparative study noted that while both are effective, they may require high micromolar concentrations for full efficacy in some cell lines.[8]

The cellular response to these inhibitors can be influenced by the genetic background of the cancer cells. For instance, the p53 status of a cell can determine whether inhibition of Aurora A by this compound leads to apoptosis (in p53 wild-type cells) or polyploidy (in p53-deficient cells).[13][14] Furthermore, the expression level of the Aurora A activator, TPX2, has been identified as a potential biomarker for sensitivity to this compound.[5][9]

In Vivo Antitumor Activity

Both compounds have shown antitumor activity in preclinical xenograft models. MK-5108, both as a monotherapy and in combination with docetaxel, has been shown to inhibit the growth of human cancer xenografts.[4][12] The combination with docetaxel, a taxane, showed enhanced antitumor activity without a significant increase in toxicity.[12]

A phase I clinical trial of MK-5108, both as a monotherapy and in combination with docetaxel, was conducted in patients with advanced solid tumors. As a monotherapy, MK-5108 was well-tolerated at doses up to 3600 mg/day.[7][15] When combined with docetaxel, the maximum tolerated dose was established at 300 mg/day.[7][15]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the Aurora A signaling pathway and a general workflow for assessing inhibitor efficacy.

Aurora_A_Signaling_Pathway Aurora A Signaling Pathway cluster_activation Activation cluster_kinase Kinase cluster_substrates Downstream Substrates cluster_cellular_processes Cellular Processes cluster_inhibitors Inhibitors TPX2 TPX2 AuroraA Aurora A Kinase TPX2->AuroraA Activates Cep192 Cep192 Cep192->AuroraA Activates PLK1 PLK1 AuroraA->PLK1 Phosphorylates TACC3 TACC3 AuroraA->TACC3 Phosphorylates p53 p53 AuroraA->p53 Phosphorylates Eg5 Eg5 AuroraA->Eg5 Phosphorylates Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Chromosome_Segregation Chromosome Segregation AuroraA->Chromosome_Segregation Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly TACC3->Spindle_Assembly Eg5->Spindle_Assembly MK8745 This compound MK8745->AuroraA MK5108 MK-5108 MK5108->AuroraA

Caption: Aurora A kinase activation and its downstream signaling.

Experimental_Workflow Inhibitor Efficacy Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Lines Biochemical_Assay->Cell_Culture Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Cell_Culture->Cell_Proliferation Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Cell_Culture->Flow_Cytometry Western_Blot Western Blot (Protein Expression/Phosphorylation) Cell_Culture->Western_Blot Xenograft Xenograft Models Cell_Proliferation->Xenograft Treatment Inhibitor Treatment (Monotherapy or Combination) Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment

References

A Head-to-Head Comparison of MK-8745 and Other Aurora Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the Aurora kinase inhibitor MK-8745 with other prominent inhibitors in its class. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in cancer research and drug development.

Aurora kinases, a family of serine/threonine kinases, are crucial regulators of mitosis. Their overexpression is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This compound is a potent and selective inhibitor of Aurora kinase A. This guide provides a comparative analysis of this compound against other well-characterized Aurora kinase inhibitors, including Alisertib (MLN8237), Barasertib (AZD1152), and Danusertib (PHA-739358).

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the in vitro inhibitory activity (IC50 and Ki values) of this compound and other selected Aurora kinase inhibitors against Aurora A and Aurora B kinases. This data is crucial for understanding the potency and selectivity profile of each compound.

InhibitorTargetIC50 (nM)Ki (nM)Selectivity (Aurora B / Aurora A)Reference
This compound Aurora A 0.6 0.41 >450-fold [1][2]
Aurora B 280 66.8 [2]
Alisertib (MLN8237)Aurora A1.20.23>200-fold[2][3][4]
Aurora B396.51.10[2][3]
Barasertib-hQPA (AZD1152-HQPA)Aurora A-351.9~0.00006-fold (highly selective for B)[2][3]
Aurora B<10.02[2][3][5]
Danusertib (PHA-739358)Aurora A13-~6-fold (less selective)[3]
Aurora B79-[3]

Mechanism of Action and Cellular Effects

This compound is a highly selective inhibitor of Aurora A kinase.[1] Its mechanism of action involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to defects in mitotic spindle assembly, centrosome separation, and ultimately, cell cycle arrest in the G2/M phase.[6][7]

A key characteristic of this compound's cellular effect is its dependence on the p53 tumor suppressor status of the cancer cells. In p53 wild-type cells, inhibition of Aurora A by this compound leads to apoptosis.[8][9][10] In contrast, p53-deficient or mutant cells tend to undergo endoreduplication and become polyploid, a state of having more than two sets of chromosomes, which can also lead to cell death.[8][9][10]

Signaling Pathways

Aurora kinases are integral components of complex signaling networks that regulate cell division. The diagram below illustrates a simplified overview of the Aurora kinase signaling pathway, highlighting the central role of Aurora A and B in mitosis and the points of intervention for inhibitors like this compound.

Aurora_Kinase_Signaling_Pathway cluster_upstream Upstream Regulators cluster_aurora Aurora Kinases cluster_downstream_A Aurora A Downstream Effects cluster_downstream_B Aurora B Downstream Effects cluster_inhibitors Inhibitors Myc c-Myc / N-Myc AurA Aurora A Myc->AurA Akt Akt/PKB Akt->AurA Ras Ras/Raf/MEK/ERK Ras->AurA Centrosome Centrosome Maturation & Separation AurA->Centrosome Spindle Bipolar Spindle Assembly AurA->Spindle p53_reg p53 Regulation AurA->p53_reg AurB Aurora B Chromosome Chromosome Condensation & Segregation AurB->Chromosome Cytokinesis Cytokinesis AurB->Cytokinesis HistoneH3 Histone H3 Phosphorylation AurB->HistoneH3 MK8745 This compound MK8745->AurA Alisertib Alisertib Alisertib->AurA Barasertib Barasertib Barasertib->AurB

Caption: Aurora Kinase Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate and compare Aurora kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Recombinant active Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide for Aurora A, Histone H3 for Aurora B)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a multi-well plate, add the kinase, substrate, and kinase assay buffer.

  • Add the diluted test inhibitor or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is quantified via a luciferase-based reaction.[4][11]

  • The luminescence signal is measured using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test inhibitors dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • For MTT assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • For CellTiter-Glo assay:

    • Equilibrate the plate and the CellTiter-Glo reagent to room temperature.

    • Add the CellTiter-Glo reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.[12]

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel Aurora kinase inhibitor.

Experimental_Workflow start Compound Library Screening biochem In Vitro Kinase Assays (IC50 Determination & Selectivity) start->biochem cell_based Cell-Based Assays (Viability, Apoptosis, Cell Cycle) biochem->cell_based in_vivo In Vivo Xenograft Models (Efficacy & Toxicity) cell_based->in_vivo biomarker Biomarker Analysis (e.g., p-Histone H3) in_vivo->biomarker lead_opt Lead Optimization biomarker->lead_opt lead_opt->biochem Iterative Improvement preclinical_dev Preclinical Development lead_opt->preclinical_dev

Caption: Preclinical Drug Discovery Workflow.

Conclusion

This compound stands out as a highly potent and selective Aurora A kinase inhibitor. Its distinct p53-dependent mechanism of inducing apoptosis or polyploidy provides a potential biomarker-driven therapeutic strategy. The comparative data presented in this guide highlights the varying selectivity profiles among different Aurora kinase inhibitors, with compounds like Barasertib showing strong preference for Aurora B. The choice of inhibitor for research or therapeutic development should be guided by the specific biological question or the molecular profile of the target cancer. The detailed experimental protocols and workflows provided herein serve as a valuable resource for the preclinical evaluation of these and other novel anti-cancer agents.

References

Comparative Analysis of MK-8745's Apoptotic Effects in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the differential response to the Aurora A kinase inhibitor MK-8745, supported by experimental data and pathway analysis.

This compound, a potent and selective small-molecule inhibitor of Aurora A kinase, has emerged as a promising agent in anticancer therapy.[1][2][3][4][5] Its mechanism of action is intrinsically linked to the disruption of mitotic progression, a critical process in rapidly dividing cancer cells. However, the cellular outcome of this compound treatment is not uniform across all cancer types. A pivotal determining factor in the cellular response to this compound is the status of the tumor suppressor protein p53.[1][2][3][4][5] This guide provides a comparative analysis of the apoptotic effects of this compound in various cell lines, presenting key experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

Differential Cellular Fates: Apoptosis vs. Polyploidy

Treatment with this compound elicits distinct cellular responses that are primarily dependent on the p53 status of the cancer cells.

  • p53 Wild-Type Cells: In cell lines expressing wild-type p53, this compound treatment typically leads to a brief mitotic delay followed by cytokinesis and significant, dose-dependent apoptosis.[1][2] This apoptotic response is a key desired outcome for an anticancer agent.

  • p53 Mutant or Null Cells: Conversely, cell lines with mutant or null p53 exhibit a different phenotype.[1][2] These cells undergo a prolonged mitotic arrest, which is then followed by endoreduplication, resulting in polyploidy, and notably, an absence of apoptosis.[1][2]

This p53-dependent differential effect has been observed across multiple cancer cell lineages, including colon, melanoma, sarcoma, and pancreatic cancer.[1][4]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the inhibitory concentration and apoptotic effects of this compound in various cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound

TargetIC50Reference
Aurora A0.6 nM[6]
Aurora B280 nM[7]

IC50 is the half-maximal inhibitory concentration and is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Table 2: Apoptotic Response to this compound in Different Cell Lines

Cell LineCancer Typep53 StatusApoptotic Response to this compoundReference
HCT116Colon CarcinomaWild-TypeSignificant apoptosis[1][4]
HCT116 p53-/-Colon CarcinomaNullNo apoptosis, polyploidy[1][4]
CAPAN2PancreaticWild-TypeSignificant apoptosis[1]
PANC1PancreaticMutantNo apoptosis, polyploidy[1]
DSCRTSarcomaWild-TypeSignificant apoptosis[1]
ST88SarcomaMutantNo apoptosis, polyploidy[1]
SKMel 32MelanomaWild-TypeSignificant apoptosis[1]
SKMel 28MelanomaMutantNo apoptosis, polyploidy[1]

Signaling Pathways of this compound-Induced Apoptosis

In p53 wild-type cells, this compound triggers a cascade of molecular events culminating in apoptosis. The inhibition of Aurora A kinase by this compound leads to the phosphorylation and activation of p53.[1][2][6] This activated p53 then orchestrates the apoptotic program through the intrinsic mitochondrial pathway.[9] Key events in this pathway include the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a critical executioner caspase in apoptosis.[1][2] Notably, this p53-dependent apoptosis appears to be independent of the cell cycle inhibitor p21.[1][2]

MK8745_Apoptosis_Pathway MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA inhibits p53 p53 AuroraA->p53 phosphorylates p53_p Phospho-p53 (Ser15) p53->p53_p activation Mitochondrion Mitochondrion p53_p->Mitochondrion induces release of CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in p53 wild-type cells.

In contrast, in p53 deficient cells, the inhibition of Aurora A kinase leads to a different outcome.

MK8745_Polyploidy_Pathway MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA inhibits MitoticArrest Prolonged Mitotic Arrest AuroraA->MitoticArrest progression Endoreduplication Endoreduplication MitoticArrest->Endoreduplication Polyploidy Polyploidy Endoreduplication->Polyploidy

Caption: Cellular response to this compound in p53 mutant/null cells.

Experimental Protocols

This section provides a generalized workflow for assessing the apoptotic effects of this compound in cell culture.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_apoptosis_assay Apoptosis Assessment cluster_western_blot Protein Analysis CellSeeding Seed cells in appropriate culture plates MK8745_Treatment Treat cells with varying concentrations of this compound CellSeeding->MK8745_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) MK8745_Treatment->Incubation CellHarvest Harvest cells Incubation->CellHarvest Lysis Lyse cells to extract proteins Incubation->Lysis Staining Stain with Annexin V and Propidium Iodide CellHarvest->Staining FlowCytometry Analyze by Flow Cytometry Staining->FlowCytometry SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Blotting Transfer proteins to a membrane SDS_PAGE->Blotting Antibody Probe with primary and secondary antibodies (e.g., for PARP, Caspase-3, p-p53) Blotting->Antibody Detection Detect protein bands Antibody->Detection

Caption: General experimental workflow for studying this compound's apoptotic effects.

Detailed Methodologies:

Cell Culture and Treatment:

  • Cell Lines: HCT116 (p53 wild-type and p53-/-), CAPAN2, PANC1, DSCRT, ST88, SKMel 32, and SKMel 28 cells are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 6-well or 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 1 to 5 µM) or DMSO as a vehicle control.[4]

Apoptosis Assay (Flow Cytometry):

  • Harvesting: After the desired incubation period (e.g., 48 hours), both floating and adherent cells are collected.[1]

  • Staining: Cells are washed with PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.

Western Blot Analysis:

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, phospho-p53 (Ser15), and a loading control like β-actin).[1]

  • Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The apoptotic efficacy of the Aurora A kinase inhibitor this compound is critically dependent on the p53 status of cancer cells. In p53 wild-type cells, this compound effectively induces apoptosis through a p53-mediated mitochondrial pathway. In contrast, p53-deficient cells circumvent apoptosis and instead undergo endoreduplication, leading to polyploidy. This differential response underscores the importance of p53 as a predictive biomarker for the clinical application of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced mechanisms of this compound and to identify patient populations most likely to benefit from this targeted therapy.

References

Benchmarking MK-8745: A Comparative Analysis of Potency Against Established Anti-Cancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational Aurora A kinase inhibitor, MK-8745, against three established anti-cancer drugs: the microtubule stabilizer paclitaxel, the PARP inhibitor olaparib, and the ALK inhibitor alectinib. The following sections detail the mechanisms of action, comparative potency through in vitro studies, and the experimental protocols utilized in these assessments.

Executive Summary

This compound is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression. Its mechanism of action, centered on disrupting cell division, positions it as a potential therapeutic agent for various cancers. This guide benchmarks the preclinical potency of this compound against paclitaxel, olaparib, and alectinib, which represent different classes of anti-cancer agents targeting distinct cellular pathways. The comparative data presented herein is derived from various preclinical studies and is intended to provide a reference for researchers in the field of oncology drug development.

Mechanisms of Action

A fundamental understanding of the molecular targets and pathways of each drug is crucial for interpreting their comparative potency.

This compound: This small molecule inhibitor selectively targets Aurora A kinase, a serine/threonine kinase essential for centrosome maturation, spindle assembly, and mitotic entry. Inhibition of Aurora A by this compound leads to G2/M phase cell cycle arrest. In cancer cells with wild-type p53, this arrest culminates in apoptosis (programmed cell death). Conversely, in cells with mutant or null p53, inhibition of Aurora A can lead to endoreduplication and the formation of polyploid cells.

Paclitaxel: A member of the taxane class of chemotherapeutic agents, paclitaxel functions as a microtubule stabilizer. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This disruption of normal microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis.

Olaparib: As a poly (ADP-ribose) polymerase (PARP) inhibitor, olaparib targets the DNA damage response pathway. PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, olaparib leads to the accumulation of these breaks, which can then result in the formation of double-strand breaks during DNA replication. In cancer cells with mutations in BRCA1 or BRCA2 genes, which are deficient in homologous recombination repair of double-strand breaks, this accumulation of DNA damage is catastrophic and leads to synthetic lethality.

Alectinib: Alectinib is a second-generation, highly selective inhibitor of anaplastic lymphoma kinase (ALK). It is primarily used to treat non-small cell lung cancer (NSCLC) harboring ALK gene rearrangements. Alectinib competitively binds to the ATP-binding site of the ALK fusion protein, inhibiting its downstream signaling pathways, including the STAT3 and PI3K/AKT pathways, thereby inducing apoptosis in cancer cells.

Signaling Pathway and Experimental Workflow Diagrams

cluster_MK8745 This compound Signaling Pathway cluster_Paclitaxel Paclitaxel Signaling Pathway cluster_Olaparib Olaparib Signaling Pathway cluster_Alectinib Alectinib Signaling Pathway MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA Inhibits G2M_Arrest G2/M Arrest AuroraA->G2M_Arrest Regulates p53_wt p53 Wild-Type G2M_Arrest->p53_wt p53_mut p53 Mutant/Null G2M_Arrest->p53_mut Apoptosis_MK Apoptosis p53_wt->Apoptosis_MK Polyploidy Polyploidy p53_mut->Polyploidy Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes G2M_Arrest_Pac G2/M Arrest Microtubules->G2M_Arrest_Pac Disrupts Dynamics Apoptosis_Pac Apoptosis G2M_Arrest_Pac->Apoptosis_Pac Olaparib Olaparib PARP PARP Olaparib->PARP Inhibits SSB Single-Strand Break Repair PARP->SSB Mediates DSB Double-Strand Breaks SSB->DSB Accumulation leads to BRCA_mut BRCA1/2 Mutant (HR Deficient) DSB->BRCA_mut Apoptosis_Ola Synthetic Lethality (Apoptosis) BRCA_mut->Apoptosis_Ola Alectinib Alectinib ALK ALK Fusion Protein Alectinib->ALK Inhibits Downstream Downstream Signaling (STAT3, PI3K/AKT) ALK->Downstream Activates Apoptosis_Alec Apoptosis Downstream->Apoptosis_Alec Inhibition leads to

Caption: Simplified signaling pathways of this compound, Paclitaxel, Olaparib, and Alectinib.

cluster_workflow In Vitro Potency Assessment Workflow start Cancer Cell Lines treatment Drug Treatment (this compound, Paclitaxel, Olaparib, Alectinib) - Dose-Response - start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 data_analysis Data Analysis & Comparison ic50->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General experimental workflow for in vitro comparison of anti-cancer drug potency.

Comparative Potency: In Vitro IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound, paclitaxel, olaparib, and alectinib in various cancer cell lines as reported in preclinical studies.

Disclaimer: The data presented below is compiled from multiple independent studies. Variations in experimental conditions, such as cell culture techniques and assay duration, may influence the reported IC50 values. Therefore, this data should be considered as a comparative reference rather than a direct head-to-head comparison from a single study.

Table 1: Potency of this compound in Non-Hodgkin Lymphoma (NHL) Cell Lines

Cell LineSubtypeIC50 (nM)
Granta 519Mantle Cell Lymphoma~100
Jeko-1Mantle Cell Lymphoma~50
JVM2Mantle Cell Lymphoma~75
Z138CMantle Cell Lymphoma~25
AkataBurkitt's Lymphoma~60

Table 2: Comparative Potency (IC50) in Breast Cancer Cell Lines

Cell LineSubtypeThis compound (nM)Paclitaxel (nM)Olaparib (µM)
MCF-7Luminal AData Not Available3.5 - 104.2 - 10
MDA-MB-231Triple-NegativeData Not Available0.3 - 514 - 19.8
SK-BR-3HER2+Data Not Available4Data Not Available
T-47DLuminal AData Not Available~10Data Not Available
HCC1937Triple-Negative (BRCA1 mutant)Data Not AvailableData Not Available~96 - 150

Table 3: Comparative Potency (IC50) in Ovarian Cancer Cell Lines

Cell LineThis compound (nM)Paclitaxel (nM)Olaparib (µM)
SKOV-3Data Not Available2.5 - 7.5Data Not Available
OVCAR-3Data Not Available4.1Data Not Available
A2780Data Not Available0.4 - 3.4Data Not Available
PEO1 (BRCA2 mutant)Data Not AvailableData Not Available~2
PEO4 (BRCA2 revertant)Data Not AvailableData Not Available>10

Table 4: Comparative Potency (IC50) in Lung Cancer Cell Lines

Cell LineSubtypeThis compound (nM)Paclitaxel (nM)Alectinib (nM)
A549NSCLCData Not Available27 - 8194Data Not Available
H460NSCLCData Not Available1.138Data Not Available
H2228 (ALK-positive)NSCLCData Not AvailableData Not Available~30 - 50
H3122 (ALK-positive)NSCLCData Not AvailableData Not Available~20 - 40

Table 5: Comparative Potency (IC50) in Colon Cancer Cell Lines

Cell LineThis compound (nM)Paclitaxel (nM)
HCT-116Data Not Available2.46 - 9.7
HT-29Data Not Available9.5
SW480Data Not AvailableData Not Available
DLD-1Data Not AvailableData Not Available

Experimental Protocols

The following are generalized protocols for the key experiments used to determine the potency and mechanism of action of anti-cancer drugs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., this compound, paclitaxel, olaparib, alectinib) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during apoptosis) and a viability dye such as Propidium Iodide (PI) (which enters cells with compromised membranes) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The fluorescence signals from Annexin V and PI are used to differentiate the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment: Cells are treated with the test compounds for a specific duration.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase A to prevent staining of RNA.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in:

    • G0/G1 phase: 2N DNA content.

    • S phase: Between 2N and 4N DNA content.

    • G2/M phase: 4N DNA content.

Conclusion

This compound demonstrates potent in vitro activity against non-Hodgkin lymphoma cell lines, consistent with its mechanism as an Aurora A kinase inhibitor that disrupts mitosis. While direct comparative studies are limited, the available IC50 data suggests that its potency is in the nanomolar range, comparable to other targeted therapies in their respective sensitive cell lines. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative analyses. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound across a broader range of malignancies and to establish its efficacy and safety profile in comparison to existing anti-cancer agents.

Evaluating the Synergistic Potential of MK-8745: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential synergistic effects of the Aurora A kinase inhibitor, MK-8745, with other cancer therapies. While direct preclinical or clinical data on this compound in combination regimens is limited, this document extrapolates potential synergies based on extensive research into other selective Aurora A kinase inhibitors, namely Alisertib (MLN8237) and MK-5108. The data presented herein is intended to guide future research and hypothesis testing for this compound combination strategies.

Introduction to this compound

This compound is a potent and highly selective inhibitor of Aurora A kinase, a key regulator of mitotic progression. Its mechanism of action involves the disruption of mitotic spindle formation, leading to G2/M phase cell cycle arrest. This arrest can ultimately result in two distinct cell fates depending on the p53 tumor suppressor status of the cancer cells. In p53 wild-type cells, this compound predominantly induces apoptosis.[1][2] Conversely, in cells with mutated or absent p53, the inhibition of Aurora A kinase by this compound leads to endoreduplication and the formation of polyploid cells, which can also contribute to cell death.[1][2] The sensitivity of cancer cells to this compound has also been correlated with the expression levels of the Aurora A activator, TPX2.[3]

Potential Synergistic Combinations based on Class Effects

The following sections detail promising synergistic combinations observed with other Aurora A kinase inhibitors. These findings provide a strong rationale for investigating similar combinations with this compound.

Combination with Taxanes

Taxanes, such as paclitaxel and docetaxel, are microtubule-stabilizing agents that also disrupt mitosis. The combination of an Aurora A kinase inhibitor with a taxane represents a rational approach to target two distinct components of the mitotic machinery.

Supporting Experimental Data:

Aurora A InhibitorCombination AgentCancer TypeKey Findings
Alisertib (MLN8237)PaclitaxelBladder CancerSynergistic growth inhibition in T24, RT112, and UM-UC-3 cell lines.[3]
Alisertib (MLN8237)DocetaxelTriple-Negative Breast CancerAdditive and synergistic antitumor activity in vivo, with some durable complete responses.[4]
MK-5108DocetaxelNon-Small-Cell Lung Cancer (NSCLC)Synergistic inhibition of cell growth; concurrent treatment was superior to sequential administration.[5][6]
MK-5108DocetaxelCervical and Ovarian CancerMK-5108 sensitized tumor cells to docetaxel and enhanced apoptosis with concurrent treatment.[5]

Experimental Protocol: Synergy of MK-5108 and Docetaxel in NSCLC

  • Cell Lines: A panel of eleven NSCLC cell lines was used.

  • Growth Inhibition Assay: Cell viability was assessed using a short-term (72-hour) MTT assay.

  • Synergy Analysis: The median effect analysis was used to evaluate the efficacy of the drug combination. Combination Index (CI) values were calculated, where CI < 1 indicates synergy.

  • Treatment Schedule: For concurrent treatment, cells were exposed to both MK-5108 and docetaxel for 72 hours. For sequential treatment, cells were treated with one drug for a specified period, followed by the other.[5][6]

Signaling Pathway and Workflow

The synergy between Aurora A inhibitors and taxanes likely arises from the dual targeting of mitotic processes.

G Workflow for Taxane Combination Study cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Hypothetical) Cell_Culture NSCLC Cell Line Culture Treatment Treat with this compound, Docetaxel, or Combination Cell_Culture->Treatment MTT_Assay 72h MTT Assay for Viability Treatment->MTT_Assay Synergy_Analysis Median Effect Analysis (CI) MTT_Assay->Synergy_Analysis Xenograft Establish NSCLC Xenografts in Mice In_Vivo_Treatment Treat with this compound, Docetaxel, or Combination Xenograft->In_Vivo_Treatment Tumor_Measurement Measure Tumor Volume In_Vivo_Treatment->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

Workflow for evaluating the synergy of this compound and a taxane.

Combination with Cell Cycle and Apoptosis Regulators

Targeting other key regulators of the cell cycle and apoptosis pathways in conjunction with Aurora A kinase inhibition has shown significant synergistic effects.

Supporting Experimental Data:

Aurora A InhibitorCombination AgentCancer TypeKey Findings
Alisertib (MLN8237)Adavosertib (WEE1 Inhibitor)Head and Neck Squamous Cell Carcinoma (HNSCC)Synergistic antitumor effects in vitro and in vivo; combination triggered mitotic catastrophe.[7]
MK-5108Navitoclax (Bcl-xL/Bcl-2 Inhibitor)Various Tumor Cell LinesSynergistic interaction observed in a subset of tumor cells.[8]

Experimental Protocol: Synergy of Alisertib and Adavosertib in HNSCC

  • Cell Lines: TP53 mutant HNSCC cell lines (FaDu and UNC7).

  • In Vitro Assays: Cell viability assays, flow cytometry for cell cycle analysis, and immunoblotting to assess protein expression (e.g., CDK1 phosphorylation).

  • In Vivo Model: FaDu and Detroit 562 xenografts in mice.

  • Synergy Assessment: The combination's effects on tumor growth and overall survival were compared to single-agent treatments.[7]

Signaling Pathway

The combination of an Aurora A inhibitor and a WEE1 inhibitor leads to forced mitotic entry with defective spindles, resulting in mitotic catastrophe.

G Synergy of Aurora A and WEE1 Inhibition This compound This compound AURKA Aurora A This compound->AURKA inhibits Spindle_Assembly Spindle Assembly AURKA->Spindle_Assembly promotes Mitotic_Catastrophe Mitotic Catastrophe Spindle_Assembly->Mitotic_Catastrophe Adavosertib Adavosertib WEE1 WEE1 Adavosertib->WEE1 inhibits CDK1 CDK1 WEE1->CDK1 inhibits Mitotic_Entry Mitotic Entry CDK1->Mitotic_Entry promotes Mitotic_Entry->Mitotic_Catastrophe

Mechanism of synergy between Aurora A and WEE1 inhibitors.

Combination with Other Targeted Therapies

Preclinical evidence also supports the combination of Aurora A inhibitors with inhibitors of other key signaling pathways implicated in cancer cell proliferation and survival.

Supporting Experimental Data:

Aurora A InhibitorCombination AgentCancer TypeKey Findings
Alisertib (MLN8237)Buparlisib (PI3K Inhibitor)Inflammatory Breast CancerHighly synergistic in cytotoxicity, soft agar colony growth, and wound healing assays.[9]
MK-5108Trametinib (MEK Inhibitor)Colon CancerSynergistic enhancement of antitumor effect in KRAS or BRAF mutant cell lines.[10]
Alisertib (MLN8237)Erlotinib (EGFR Inhibitor)EGFR wild-type NSCLCPreclinical data suggested synergistic effects, leading to a phase I/II clinical trial.[11]

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound in combination with other anticancer agents is yet to be published, the extensive preclinical data for other selective Aurora A kinase inhibitors, such as Alisertib and MK-5108, provide a strong rationale for investigating several combination strategies. The most promising of these appear to be with taxanes, inhibitors of other cell cycle checkpoints like WEE1, and inhibitors of key oncogenic signaling pathways including PI3K/AKT/mTOR and RAS/MAPK.

Future research should focus on validating these potential synergies with this compound through rigorous preclinical studies. Such studies should include quantitative synergy analysis, detailed mechanistic investigations, and in vivo efficacy assessments. The differential effect of this compound based on p53 status suggests that patient stratification based on this biomarker will be crucial for the clinical development of this compound combination therapies. The findings from such studies will be critical in guiding the design of future clinical trials aimed at maximizing the therapeutic potential of this compound for cancer patients.

References

Safety Operating Guide

Navigating the Disposal of MK-8745: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for MK-8745 necessitates a cautious approach to its disposal. Researchers, scientists, and drug development professionals must adhere to general laboratory safety principles and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

While a dedicated disposal protocol for this compound is not publicly available, this document provides essential logistical information and a general operational plan for the handling and disposal of similar research-grade small molecule inhibitors. This guidance is based on established laboratory chemical waste management procedures.

Handling and Storage of this compound

Proper handling and storage are crucial to ensure the integrity of the compound and the safety of laboratory personnel. The following table summarizes key storage and handling parameters for this compound.

ParameterInstructions
Storage of Powder Store in a dry, dark environment. Short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C.
Storage of Stock Solutions Aliquot to avoid repeated freeze-thaw cycles. Short-term (days to weeks) at 0-4°C; long-term (months) at -20°C.
Solubility Soluble in DMSO.
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.

General Disposal Procedures for Small Molecule Inhibitors like this compound

The following step-by-step process outlines a general procedure for the disposal of research-grade compounds such as this compound. This is a generalized protocol and must be adapted to comply with institutional and local regulations.

Step 1: Waste Identification and Classification

  • Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty containers) as hazardous chemical waste.

  • If this compound is dissolved in a solvent like DMSO, the entire solution is considered hazardous waste.[1]

Step 2: Segregation of Waste

  • Do not mix this compound waste with other types of waste.[2][3]

  • Maintain separate, clearly labeled waste containers for solid and liquid waste contaminated with this compound.[4]

  • Incompatible chemicals should always be stored separately to prevent dangerous reactions.[5]

Step 3: Waste Containment

  • Use appropriate, leak-proof, and chemically compatible containers for waste collection.[4][5]

  • Containers must be kept securely closed except when adding waste.[4][5]

  • Label all waste containers clearly with "Hazardous Waste," the chemical name (this compound), and any associated hazards.[5]

Step 4: On-site Storage

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4][5]

  • This area should be away from general lab traffic and drains.

Step 5: Disposal Request and Pick-up

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the collection and disposal of the hazardous waste.[4]

  • Provide them with accurate information about the waste material.

Step 6: Decontamination of Empty Containers

  • An empty container that held a hazardous chemical should be triple-rinsed with a suitable solvent (that can dissolve the chemical) before being disposed of as regular trash. The rinsate must be collected and disposed of as hazardous waste.[6]

Disposal Workflow

The following diagram illustrates a logical workflow for the disposal of laboratory chemical waste, applicable to compounds like this compound.

G General Laboratory Chemical Waste Disposal Workflow cluster_0 Initial Assessment cluster_1 Non-Hazardous Waste cluster_2 Hazardous Waste Management cluster_3 Final Steps start Start: Chemical Waste Generated identify Identify Chemical and Hazards (Consult SDS if available) start->identify is_hazardous Is the waste hazardous? identify->is_hazardous non_hazardous_disposal Dispose in Regular Trash or via Sanitary Sewer (Check local regulations) is_hazardous->non_hazardous_disposal No segregate Segregate Waste by Type (Solid, Liquid, Sharps) is_hazardous->segregate Yes end End: Waste Properly Disposed non_hazardous_disposal->end contain Use Labeled, Compatible Waste Containers segregate->contain store Store in Designated Satellite Accumulation Area contain->store contact_ehs Contact Institutional EHS for Pickup and Disposal store->contact_ehs contact_ehs->end

Caption: General workflow for laboratory chemical waste disposal.

Experimental Protocols Cited

This document refers to standard laboratory chemical waste management protocols. Detailed experimental protocols for the synthesis or use of this compound are not included as they are not directly relevant to the disposal procedures. The primary "protocol" is the adherence to institutional and regulatory guidelines for hazardous waste disposal.

Disclaimer: The information provided is for guidance purposes only and is not a substitute for the official Safety Data Sheet (SDS) for this compound or the specific procedures mandated by your institution. Always prioritize safety and compliance with all applicable regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling MK-8745

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of MK-8745, a potent and selective Aurora A kinase inhibitor. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE) at a Glance

A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE, categorized by the level of protection offered.

Protection LevelItemSpecifications
Primary Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionNitrile or other chemically resistant gloves.
Protective ClothingLaboratory coat.
Secondary Respiratory ProtectionUse in a well-ventilated area. For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
Skin ProtectionFull-coverage clothing and closed-toe shoes.

Immediate Safety and Handling Protocols

Proper handling of this compound is crucial to prevent accidental exposure. The following step-by-step procedures should be strictly followed.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures for the powder form are -20°C for long-term storage (up to 3 years) and 4°C for short-term storage (up to 2 years). When in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard warnings.

Preparation of Solutions

This compound is soluble in DMSO.[1][2]

  • Work Area: All handling of the powdered compound and preparation of solutions should be conducted in a certified chemical fume hood.

  • Weighing: To avoid inhalation of the powder, carefully weigh the required amount in a fume hood.

  • Dissolving: Add the appropriate solvent (e.g., DMSO) to the powder. Gently agitate or sonicate to ensure complete dissolution.

Spills and Accidental Exposure

In the event of a spill or exposure, immediate action is critical.

IncidentImmediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and absorbent materials, in a clearly labeled, sealed, and chemically resistant container.

  • Disposal: Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Do not dispose of this compound down the drain or in regular trash.

The Science Behind this compound: A Look at its Signaling Pathway

This compound is a potent inhibitor of Aurora A kinase, a key regulator of mitotic progression. Its mechanism of action involves the induction of p53-dependent apoptosis.[2]

MK8745_Pathway cluster_cell Cell MK8745 This compound AuroraA Aurora A Kinase MK8745->AuroraA Inhibits p53 p53 AuroraA->p53 Normally Inhibits (via various pathways) Apoptosis Apoptosis p53->Apoptosis Induces

Caption: this compound inhibits Aurora A kinase, leading to the activation of p53 and subsequent apoptosis.

By understanding and implementing these safety protocols, researchers can confidently and safely advance their work with this compound, contributing to the development of new therapies while prioritizing personal and environmental safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-8745
Reactant of Route 2
Reactant of Route 2
MK-8745

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.